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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of Amoxicillin Sodium Salt

Introduction Amoxicillin, a cornerstone of the β-lactam class of antibiotics, is a semi-synthetic derivative of penicillin widely employed against a broad spectrum of bacterial pathogens.[1] Its efficacy stems from its a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amoxicillin, a cornerstone of the β-lactam class of antibiotics, is a semi-synthetic derivative of penicillin widely employed against a broad spectrum of bacterial pathogens.[1] Its efficacy stems from its ability to disrupt the biosynthesis of the bacterial cell wall.[2] While often administered orally as amoxicillin trihydrate, the sodium salt form is critical for parenteral formulations and as a primary raw material in pharmaceutical manufacturing due to its enhanced aqueous solubility and stability in solution.[3] This guide provides a comprehensive examination of the core chemical properties of Amoxicillin Sodium Salt, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural and physicochemical characteristics, spectroscopic profile, and inherent stability, supported by established analytical methodologies.

Molecular Identity and Structure

The foundational properties of Amoxicillin Sodium Salt define its chemical behavior and interactions. It is the monosodium salt of amoxicillin, an organic sodium salt containing an amoxicillin(1-) anion.

G

Caption: Chemical structure of Amoxicillin Sodium.

A summary of its key identifiers is presented in Table 1. This information is fundamental for stoichiometric calculations, formulation development, and regulatory documentation.

Table 1: Core Chemical Identifiers for Amoxicillin Sodium Salt

PropertyValueSource(s)
IUPAC Name sodium (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylatePubChem
CAS Number 34642-77-8ChemicalBook, TOKU-E
Molecular Formula C₁₆H₁₈N₃NaO₅SPubChem, ChEMBL
Molecular Weight 387.39 g/mol TOKU-E, ChEMBL
Appearance White or almost white crystalline powderTOKU-E

Physicochemical Properties: Solubility and Acidity

The behavior of Amoxicillin Sodium Salt in various solvent systems is paramount for its formulation and application, from intravenous solutions to in vitro antimicrobial susceptibility testing.

Solubility Profile

The conversion of amoxicillin to its sodium salt form significantly enhances its solubility in aqueous media, a critical feature for preparing concentrated solutions.[3] The solubility is influenced by the solvent type and pH.

Causality Insight: The presence of the sodium carboxylate group (-COO⁻Na⁺) allows for strong ion-dipole interactions with polar solvents like water, leading to high solubility. In contrast, the amoxicillin trihydrate form has lower aqueous solubility (2.7 mg/mL) compared to the sodium salt (150 mg/mL).[4] This difference is a key consideration in selecting the appropriate form of the drug for a specific application; the sodium salt is preferred for parenteral administration where high concentrations are needed, while the more stable trihydrate form is suitable for oral solid dosage forms.[5]

Table 2: Solubility of Amoxicillin Sodium Salt in Various Solvents

SolventSolubilitySource(s)
Water Very soluble; 50 mg/mLChemicalBook, TOKU-E
Anhydrous Ethanol Sparingly solubleChemicalBook
Acetone Very slightly solubleChemicalBook
DMSO 100 mg/mL (requires sonication)MedChemExpress
Acidity (pKa)

Amoxicillin is an amphoteric molecule, containing both acidic and basic functional groups. The ionization state, and therefore properties like solubility and membrane permeability, are highly dependent on the pH of the solution. The key ionizable groups are the carboxylic acid, the primary amine, and the phenolic hydroxyl group.

Table 3: pKa Values of Amoxicillin's Functional Groups

Functional GrouppKa ValueSource(s)
Carboxylic Acid (-COOH) ~2.7ResearchGate
Primary Amine (-NH₂) ~7.4ResearchGate
Phenolic Hydroxyl (-OH) ~9.6ResearchGate

Expert Interpretation: At physiological pH (~7.4), the carboxylic acid group (pKa ~2.7) will be deprotonated (COO⁻), and the primary amino group (pKa ~7.4) will be approximately 50% protonated (NH₃⁺). This zwitterionic nature influences its interaction with biological targets and its overall stability profile. The minimum solubility of amoxicillin is observed in the pH range of 4 to 6.[5]

Chemical Stability and Degradation

The stability of Amoxicillin Sodium Salt is a critical parameter affecting its therapeutic efficacy and safety. The primary route of degradation is the hydrolysis of the β-lactam ring, which is susceptible to nucleophilic attack.[6] This process is influenced by pH, temperature, and the presence of other solutes.

pH-Dependent Stability

Aqueous solutions of amoxicillin exhibit maximum stability within a pH range of 6.0 to 6.8.[7] Outside this range, both acid- and base-catalyzed hydrolysis of the β-lactam ring occurs, leading to the formation of inactive degradation products such as amoxicillin penicilloic acid.[8]

Temperature and Solution Composition

Elevated temperatures significantly accelerate the degradation rate.[9] Studies have shown that freezing solutions of amoxicillin sodium can paradoxically decrease its stability, with maximum degradation rates observed between -6.5°C and -8.9°C.[10] Furthermore, amoxicillin is markedly less stable in glucose solutions compared to normal saline, a crucial consideration for intravenous administration.[10]

G Amoxicillin Amoxicillin (Active β-Lactam Ring) Hydrolysis Hydrolysis (H₂O, Acid, or Base) Amoxicillin->Hydrolysis Susceptible to nucleophilic attack Penicilloic_Acid Amoxicillin Penicilloic Acid (Inactive, β-Lactam Ring Opened) Hydrolysis->Penicilloic_Acid Further_Degradation Further Degradation (Decarboxylation, etc.) Penicilloic_Acid->Further_Degradation Other_Products Penilloic Acid & other degradation products Further_Degradation->Other_Products

Caption: Simplified primary degradation pathway of amoxicillin via hydrolysis.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the identification, quantification, and purity assessment of Amoxicillin Sodium Salt.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Amoxicillin possesses chromophores, primarily the phenyl group, that absorb ultraviolet radiation. This property forms the basis for simple and rapid spectrophotometric quantification.

  • λmax in Ethanol: 230 nm and 274 nm.[11][12]

  • λmax in 0.1N HCl: 229 nm and 272 nm.[12]

  • λmax in DMSO-Acetonitrile (50% v/v): 270 nm.[13]

This technique is commonly used for assay and dissolution testing in quality control laboratories.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for the identification of amoxicillin by analyzing the vibrations of its functional groups.

Table 4: Characteristic FTIR Absorption Bands for Amoxicillin Sodium Salt

Wavenumber (cm⁻¹)AssignmentSource(s)
~3366 O-H (phenol) and N-H (amine/amide) stretchingUSP
~2969 C-H stretching (aliphatic)USP
~1764 C=O stretching of the β-lactam ringUSP, ResearchGate
~1601 C=O stretching of the amide groupUSP
1500-1300 C=C stretching (aromatic ring), N-H bendingAdvanced Analytical Approach...
~1248 C-N stretching of the primary amineUSP, Advanced Analytical Approach...

Expertise Insight: The peak around 1764 cm⁻¹ is particularly diagnostic for penicillins, as it corresponds to the highly strained carbonyl group within the four-membered β-lactam ring.[14] Disappearance or significant shifting of this peak is a key indicator of hydrolytic degradation.

Fluorescence Spectroscopy

The sodium salt of amoxicillin is fluorescent, a property that can be exploited for sensitive detection methods. It exhibits a blue emission with a peak at approximately 437 nm when excited at 325 nm, attributed to a weak n-π* transition.

Mechanism of Action: A Chemical Perspective

The antibacterial activity of Amoxicillin Sodium Salt is a direct consequence of its chemical structure, specifically the reactive β-lactam ring.

  • Target Binding: Amoxicillin mimics the D-Alanyl-D-Alanine moiety of peptidoglycan precursors. This structural similarity allows it to bind to the active site of Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases.[3]

  • Covalent Inhibition: The strained β-lactam ring undergoes nucleophilic attack by a serine residue in the PBP active site. This opens the ring and forms a stable, covalent acyl-enzyme intermediate.

  • Inhibition of Cell Wall Synthesis: The acylation inactivates the PBP, preventing it from catalyzing the final transpeptidation step of peptidoglycan synthesis. This step is crucial for cross-linking the bacterial cell wall.[3]

  • Cell Lysis: The inhibition of cell wall repair and synthesis, coupled with the activity of bacterial autolysins, leads to a weakened cell wall, loss of osmotic stability, and eventual cell lysis and death.[3]

G cluster_bacteria Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Cell Wall PBP->CellWall Blocked Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Catalyzes Lysis Cell Lysis CellWall->Lysis Weakens leading to Amoxicillin Amoxicillin Amoxicillin->PBP Binds & Inactivates

Caption: Mechanism of action of Amoxicillin leading to bacterial cell lysis.

Experimental Protocols

Trustworthy data is built on robust and reproducible methodologies. The following protocols outline standard procedures for the analysis of Amoxicillin Sodium Salt.

Protocol 1: Quantification by UV-Vis Spectrophotometry

This protocol describes the creation of a calibration curve for the determination of amoxicillin concentration in an unknown sample.

  • Preparation of Stock Solution (1 mg/mL): Accurately weigh 100 mg of Amoxicillin Sodium Salt standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., 0.1N HCl or a specified buffer).[12]

  • Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with concentrations spanning the expected range of the sample (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Spectrophotometric Measurement: Set the UV-Vis spectrophotometer to the predetermined λmax (e.g., 272 nm in 0.1N HCl).[12] Use the solvent as a blank to zero the instrument.

  • Data Acquisition: Measure the absorbance of each standard solution.

  • Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression analysis. The curve should have a correlation coefficient (R²) of ≥ 0.999.

  • Sample Analysis: Measure the absorbance of the unknown sample (diluted to fall within the calibration range) and determine its concentration by interpolation from the calibration curve.

G start Start prep_stock Prepare 1 mg/mL Stock Solution start->prep_stock prep_standards Create Serial Dilutions (e.g., 5-25 µg/mL) prep_stock->prep_standards measure_abs Measure Absorbance at λmax prep_standards->measure_abs plot_curve Plot Absorbance vs. Conc. & Perform Linear Regression measure_abs->plot_curve analyze_unknown Analyze Unknown Sample plot_curve->analyze_unknown end End analyze_unknown->end

Caption: Experimental workflow for UV-Vis spectrophotometric analysis.

Protocol 2: Stability-Indicating Assay by HPLC (Workflow)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the active ingredient in the presence of its degradation products.[6]

  • Method Development: Develop an HPLC method (typically reversed-phase with a C18 column) that provides adequate resolution between the amoxicillin peak and all potential degradation products. A common mobile phase involves a phosphate buffer (e.g., pH 5.0) and an organic modifier like acetonitrile or methanol, with UV detection around 220-230 nm.[13]

  • Forced Degradation Studies: Subject the Amoxicillin Sodium Salt solution to stress conditions (e.g., acid hydrolysis with HCl, base hydrolysis with NaOH, oxidation with H₂O₂, photolytic, and thermal stress) to intentionally generate degradation products.[2][13]

  • Specificity Validation: Analyze the stressed samples to demonstrate that the degradation product peaks do not interfere with the quantification of the main amoxicillin peak. Peak purity analysis using a photodiode array (PDA) detector is crucial.[2]

  • Method Validation: Validate the HPLC method according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2]

  • Stability Study: Prepare solutions of Amoxicillin Sodium Salt and store them under defined conditions (e.g., different temperatures and time points). Analyze samples at each time point using the validated stability-indicating method to determine the rate of degradation.

Conclusion

Amoxicillin Sodium Salt possesses a distinct set of chemical properties that are fundamental to its role as a critical antibiotic. Its enhanced aqueous solubility facilitates parenteral administration, while its characteristic spectroscopic profile allows for robust identification and quantification. The inherent instability of the β-lactam ring, which is the cornerstone of its antibacterial mechanism, also defines its primary degradation pathway. A thorough understanding of these properties, underpinned by validated analytical methods, is essential for the development, manufacturing, and clinical application of safe and effective amoxicillin-based therapies.

References

  • Junejo, J. A., et al. (2021). FT-IR spectra of amoxicillin antibiotic and Amp-Ag (0) NPs. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) amoxicillin antibiotic and (b) Amp-Ag (0) NPs. ResearchGate. Available at: [Link]

  • Keskar, M. R., & Jugade, R. M. (2021). A Simple Spectrophotometric Determination of Amoxicillin in Drug Samples. DergiPark. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Amoxicillin sodium. PubChem. Available at: [Link]

  • Al-Rimawi, F., et al. (2017). A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension. PMC. Available at: [Link]

  • Advanced Analytical Approach Based on Combination of FT-IR and Chemometrics for Quality Control of Pharmaceutical Preparations. (2022). PMC. Available at: [Link]

  • EMBL-EBI. (n.d.). AMOXICILLIN SODIUM (CHEMBL2105950). ChEMBL. Available at: [Link]

  • Dahmani, K., et al. (2020). The effect of ultrasound on the crystallization-precipitation process of transforming sodium amoxicillin into amoxicillin trihydrate. PMC. Available at: [Link]

  • ResearchGate. (n.d.). a): FTIR spectra of amoxicillin trihydrate. ResearchGate. Available at: [Link]

  • da Silva, R. O., et al. (2021). Amoxicillin Trihydrate Characterization and investigative adsorption using a Brazilian montmorillonite. SciELO. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of amoxicillin expressed as measured amoxicillin... ResearchGate. Available at: [Link]

  • Tippa, D. M. R., & Singh, N. K. (2010). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. Scientific Research Publishing. Available at: [Link]

  • Das, A., et al. (2022). Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts. PMC. Available at: [Link]

  • Trungtamthuoc.com. (2025). Amoxicillin - Definition, Identification, Assay - USP 2025. Trungtamthuoc.com. Available at: [Link]

  • Khan, M. A. H., et al. (2024). Photodegradation of Amoxicillin in Aqueous Systems: A Review. MDPI. Available at: [Link]

  • McDonald, C. (1987). The stability of amoxycillin sodium in normal saline and glucose (5%) solutions in the liquid and frozen states. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Calibration Curve of Amoxicillin Trihydrate in Different Solvents. ResearchGate. Available at: [Link]

  • Ahmad, R., et al. (2014). Sensing Capability of Fluorescent Sodium Salt of Amoxicillin. Science and Education Publishing. Available at: [Link]

  • ResearchGate. (n.d.). pKa values of the main groups of amoxicillin. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Study on the rate of decomposition of amoxicillin in solid state using high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • Al-Ghabsha, T. S., et al. (2023). Green Spectrophotometric Determination of Amoxicillin Anti-Biotic Drug in Pure Form. Abhath Journal of Basic and Applied Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic Study for Determination of Amoxicillin Using Cobalt(II) as Complexing Metal. ResearchGate. Available at: [Link]

  • Islam, M. S., et al. (2011). Accelerated stability and antimicrobial sensitivity studies of amoxicillin dry suspensions marketed in Bangladesh. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Fiol, S., et al. (2012). Modeling solubility, acid-base properties and activity coefficients of amoxicillin, ampicillin and (+)6-aminopenicillanic acid, in NaCl(aq) at different ionic strengths and temperatures. PubMed. Available at: [Link]

Sources

Exploratory

Technical Guide: Synthesis of Amoxycilloic Acid Sodium Salt from Amoxicillin

Executive Summary Amoxycilloic Acid Sodium Salt (Sodium Amoxicilloate) is the primary degradation product of Amoxicillin formed via the hydrolytic opening of the beta-lactam ring. In pharmaceutical development, it serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amoxycilloic Acid Sodium Salt (Sodium Amoxicilloate) is the primary degradation product of Amoxicillin formed via the hydrolytic opening of the beta-lactam ring. In pharmaceutical development, it serves as a critical reference standard for impurity profiling (European Pharmacopoeia Impurity D) and immunological studies regarding penicillin hypersensitivity.

This guide details the controlled alkaline hydrolysis pathway to synthesize high-purity Amoxycilloic Acid Sodium Salt. Unlike the synthesis of the active drug (Amoxicillin Sodium), which preserves the beta-lactam ring, this protocol deliberately targets the ring's cleavage while preventing secondary degradation into penilloic acid or diketopiperazines.

Mechanistic Pathway

The transformation involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the beta-lactam ring. This irreversible reaction relieves the ring strain, generating a free carboxylate group and a secondary amine.

Key Mechanistic Considerations:
  • Selectivity: The reaction must be maintained at a pH between 8.5 and 9.0 . Excess alkalinity (pH > 12) or heat can induce epimerization at C-5/C-6.

  • Stability: The resulting amoxicilloic acid is prone to decarboxylation to form Amoxicillin Penilloic Acid if exposed to acidic conditions (pH < 5.[1]0) or cyclization to Amoxicillin Diketopiperazine under thermal stress.

AmoxicillinHydrolysis Amoxicillin Amoxicillin (Beta-Lactam Intact) Transition Tetrahedral Intermediate Amoxicillin->Transition + NaOH (OH- attack) Amoxicilloic Amoxycilloic Acid (Ring Opened) Transition->Amoxicilloic Ring Cleavage SodiumSalt Amoxycilloic Acid Sodium Salt Amoxicilloic->SodiumSalt Stabilization (pH 8.5-9.0) Penilloic Amoxicillin Penilloic Acid Amoxicilloic->Penilloic Acidic pH (< 5.0) Decarboxylation Diketo Amoxicillin Diketopiperazine Amoxicilloic->Diketo Heat / Acid Cyclization

Caption: Pathway showing the alkaline hydrolysis of Amoxicillin to Amoxycilloic Acid Sodium Salt and potential degradation risks.[2]

Experimental Protocol

Objective: Preparation of Amoxycilloic Acid Sodium Salt Reference Standard (approx. 1.0 g scale).

Reagents & Equipment
ReagentGradeRole
Amoxicillin TrihydrateUSP/EP Reference StandardStarting Material
Sodium Hydroxide (NaOH)0.1 N and 1.0 N Volumetric Sol.Hydrolysis Agent
WaterHPLC Grade / Milli-QSolvent
Hydrochloric Acid (HCl)0.1 NpH Adjustment (Quenching)
Step-by-Step Procedure

This protocol utilizes a pH-stat method to ensure stoichiometric hydrolysis without excess base, which is critical for preventing epimerization.

  • Preparation of Slurry:

    • Weigh 1.00 g of Amoxicillin Trihydrate into a 50 mL beaker.

    • Add 10 mL of HPLC-grade water. The antibiotic will form a white suspension (it is sparingly soluble in water).

    • Place the beaker in an ice-water bath to maintain temperature at 2–5°C .

  • Controlled Hydrolysis:

    • Insert a calibrated pH probe into the slurry.

    • Add 0.1 N NaOH dropwise with vigorous magnetic stirring.

    • Target: Maintain pH between 8.5 and 9.0 .

    • Observation: As the beta-lactam ring opens, the molecule becomes more soluble. The suspension will gradually turn into a clear, colorless solution.

    • Continue stirring for 30–45 minutes until the pH stabilizes (consumption of OH- ceases) and the solution is perfectly clear.

  • Quenching & Stabilization:

    • Once the reaction is complete, carefully adjust the pH to 7.0–7.5 using 0.1 N HCl.

    • Critical:Do NOT acidify below pH 6.0. Acidic conditions rapidly catalyze the decarboxylation to penilloic acid.

  • Isolation (Lyophilization):

    • Filter the solution through a 0.22 µm PVDF membrane to remove any particulate matter.

    • Transfer the filtrate to a lyophilization flask.

    • Freeze at -40°C and lyophilize (freeze-dry) for 24–48 hours.

    • Result: A fluffy, white to off-white hygroscopic powder of Amoxycilloic Acid Sodium Salt.

Characterization & Quality Control

The identity of the synthesized salt must be confirmed to distinguish it from the parent drug and secondary degradants.

Analytical Parameters
TestExpected ResultNote
Appearance White, hygroscopic powderStore in desiccator at -20°C immediately.
Mass Spectrometry (ESI+) m/z 384.1 [M+H]+ (Free Acid)m/z 406.1 [M+Na]+Parent Amoxicillin is m/z 366. The +18 Da shift confirms water addition (hydrolysis).
HPLC Retention RRT ~0.6–0.7 (relative to Amoxicillin)Elutes before Amoxicillin on C18 columns due to increased polarity (two carboxyl groups).
Solubility Freely soluble in waterParent Amoxicillin Trihydrate is only sparingly soluble.
NMR Validation (1H-NMR in D2O)

The most definitive proof of ring opening is the shift of the protons attached to the beta-lactam ring.

  • Amoxicillin (Intact): The beta-lactam protons (H-5 and H-6) typically appear as doublets around 5.4–5.5 ppm .

  • Amoxycilloic Acid (Opened): These signals shift upfield. The distinct beta-lactam coupling constant changes, and the methyl groups (gem-dimethyl) often show slightly different chemical shifts due to the conformational change of the thiazolidine ring.

Workflow Visualization

SynthesisWorkflow Start Start: Amoxicillin Trihydrate (Suspension in Water) Step1 Cool to 2-5°C (Ice Bath) Start->Step1 Step2 Add 0.1 N NaOH Dropwise Maintain pH 8.5 - 9.0 Step1->Step2 Decision Is Solution Clear? Step2->Decision Decision->Step2 No (Turbid) Step3 Neutralize to pH 7.0 - 7.5 (with 0.1 N HCl) Decision->Step3 Yes (Clear) Step4 Sterile Filtration (0.22 µm) Step3->Step4 Step5 Lyophilization (-40°C, Vacuum) Step4->Step5 End Final Product: Amoxycilloic Acid Sodium Salt Step5->End

Caption: Operational workflow for the isolation of Amoxycilloic Acid Sodium Salt.

References

  • European Pharmacopoeia (Ph. Eur.) . Amoxicillin Sodium Monograph. (Defines Impurity D as Amoxicilloic Acids). Available at: [Link]

  • Nagele, E. & Moritz, R. (2005). "Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MS-MS and accurate mass determination by ESI TOF". Journal of the American Society for Mass Spectrometry. (Describes the m/z 384 hydrolysis product). Available at: [Link]

Sources

Foundational

Amoxycilloic Acid Sodium Salt: Solubility Dynamics and Analytical Workflows in Drug Development

Executive Summary Understanding the degradation pathways of beta-lactam antibiotics is a cornerstone of pharmaceutical stability profiling. Amoxicillin trihydrate exhibits limited aqueous solubility, typically capping at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the degradation pathways of beta-lactam antibiotics is a cornerstone of pharmaceutical stability profiling. Amoxicillin trihydrate exhibits limited aqueous solubility, typically capping at ≤150 mg/mL during reconstitution[1]. However, when subjected to environmental stressors such as moisture, high temperatures, or alkaline pH, its highly strained β-lactam ring undergoes hydrolytic cleavage[2]. This degradation yields Amoxycilloic Acid. When isolated as a sodium salt (Amoxycilloic Acid Sodium Salt, or AMA-Na), the molecule's physicochemical properties—most notably its solubility—shift dramatically. This whitepaper provides an in-depth technical analysis of AMA-Na’s solubility profile, the structural causality behind these changes, and field-proven methodologies for its synthesis and quantification.

Chemical Architecture & Causality of Solubility

The thermodynamic solubility of a pharmaceutical compound is dictated by its crystal lattice energy and its ability to form favorable interactions with a solvent. Amoxicillin exists primarily as a zwitterion in aqueous environments, which limits its solubility due to strong intermolecular ionic networks[1].

The transition to Amoxycilloic Acid Sodium Salt fundamentally alters this architecture. The hydrolytic rupture of the bicyclic penam nucleus exposes a thiazolidine ring with a free dicarboxylic acid tail[3]. In its sodium salt form, the molecule possesses highly ionized carboxylate groups.

  • Causality of High Aqueous Solubility: The exposed anionic carboxylate groups engage in intense ion-dipole interactions with water molecules. The hydration energy released during this solvation process vastly exceeds the lattice energy of the salt, resulting in rapid and near-complete dissolution in aqueous media[3].

  • Causality of Organic Insolubility: Conversely, less polar organic solvents lack the dielectric constant required to separate the sodium counterion from the dicarboxylic acid tail, rendering AMA-Na poorly soluble in these environments[3].

Comparative Solubility Profile

The following table summarizes the solubility behavior of AMA-Na across various standard laboratory and manufacturing solvents, grounded in its structural polarity.

SolventSolubility DescriptorMechanistic Rationale
Water Highly SolubleIonic sodium carboxylate groups engage in strong ion-dipole interactions with water molecules, facilitating rapid solvation[3].
Dimethyl Sulfoxide (DMSO) SolubleThe high dielectric constant of DMSO accommodates the polar salt network, stabilizing the ions without requiring proton donation.
Methanol Sparingly SolubleIts protic nature provides some solvation capability, but a lower dielectric constant than water limits full ionic dissociation[3].
Ethanol Poorly SolubleIncreased aliphatic bulk and lower polarity fail to disrupt the ionic crystal lattice of the sodium salt[3].
Acetonitrile Poorly SolubleAprotic and insufficiently polar to solvate the highly charged dicarboxylic acid tail and its sodium counterion[3].

Experimental Methodology: Synthesis & Thermodynamic Solubility

As a Senior Application Scientist, I emphasize that analytical reliability stems from self-validating protocols. Because highly pure AMA-Na can be difficult to source commercially, researchers often must generate it via controlled forced degradation[3].

Protocol A: Controlled Alkaline Hydrolysis for AMA-Na Generation

Adapted from established degradation workflows[3].

  • Solubilization: Suspend 1.0 g of Amoxicillin Trihydrate in 10 mL of distilled water in an ice bath (4°C).

    • Causality: Low temperatures minimize the kinetic energy available for secondary, undesired degradation pathways, such as dimerization into highly antigenic polymeric substances[2][3].

  • Alkaline Hydrolysis: Dropwise add 0.1 N NaOH, strictly maintaining the pH between 8.5 and 9.0. Stir for 30–45 minutes.

    • Causality: Hydroxide ions nucleophilically attack the β-lactam carbonyl, cleaving the ring. The suspension will visibly clarify as the highly water-soluble sodium salt forms[3].

  • Quenching (Critical Step): Carefully adjust the pH back to 7.0–7.5 using 0.1 N HCl.

    • Self-Validating Constraint: This step halts hydrolysis. If the pH inadvertently drops below 5.0, the protocol invalidates itself. Acidic environments catalyze the rapid decarboxylation of amoxicilloic acid into penilloic acid, permanently ruining the sample batch[3].

  • Isolation: Filter the neutralized solution through a 0.22 µm membrane to remove unreacted parent drug, then lyophilize the filtrate to obtain the amorphous white solid of AMA-Na[3].

Protocol B: Shake-Flask Method & RP-HPLC Quantification
  • Equilibration: Add excess lyophilized AMA-Na to separate amber vials containing 5 mL of the target solvents (e.g., Water, Methanol, Acetonitrile). Agitate at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Causality: This prevents undissolved micro-particulates from entering the column and artificially inflating the calculated solubility concentration.

  • RP-HPLC Quantification: Inject the filtrate onto a C18 column. Utilize a mobile phase consisting of 0.15% formic acid and acetonitrile.

    • Causality: AMA-Na possesses extremely high polarity and an amphoteric nature, causing it to elute very early[3][4]. The addition of formic acid suppresses the ionization of residual silanols on the stationary phase, drastically improving the chromatographic peak shape and preventing co-elution with the matrix[4].

    • Self-Validating Constraint: The system is valid only if the resolution factor (

      
      ) between amoxicillin and AMA-Na is > 2.0. If 
      
      
      
      , the mobile phase buffering is inadequate, and the solubility data must be rejected.

Workflow Visualization

The following diagram maps the logical progression from the zwitterionic parent compound through controlled degradation, directly into solubility profiling.

Workflow AMX Amoxicillin Trihydrate (Zwitterionic, Low Aqueous Sol.) Hydrolysis Alkaline Hydrolysis (NaOH, pH 8.5-9.0, 4°C) AMX->Hydrolysis β-lactam ring opening Quench Quenching (HCl to pH 7.0-7.5) Hydrolysis->Quench Prevent decarboxylation AMA_Na Amoxycilloic Acid Sodium Salt (Highly Water Soluble) Quench->AMA_Na Lyophilization SolTest Shake-Flask Equilibration (Aqueous vs Organic Solvents) AMA_Na->SolTest Excess solute added HPLC RP-HPLC Quantification (Early Elution due to Polarity) SolTest->HPLC Phase separation & filtration

Fig 1. Synthesis and solubility profiling workflow for Amoxycilloic Acid Sodium Salt.

Chromatographic Implications in Pharmaceutical Quality Control

The stark difference in solubility between amoxicillin and AMA-Na is not just a physicochemical curiosity; it is a critical tool in Quality Control (QC). Because AMA-Na is highly soluble in water and highly polar, it exhibits a significantly lower retention time on standard Reverse-Phase (RP-HPLC) C18 columns compared to the parent drug[3].

During stability testing of oral suspensions or intravenous formulations, the emergence of an early-eluting peak in the aqueous diluent is the primary indicator of hydrolytic breakdown[2]. By leveraging the solubility differentials—extracting the sample with highly polar solvents like acetonitrile-water mixtures (e.g., 80/20 v/v)—analysts can achieve recovery rates exceeding 80% for both the parent drug and its amoxicilloic acid metabolite[4].

References

  • Title : Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues Source : semanticscholar.org URL :[Link]

  • Title : Overcoming stability challenges during continuous intravenous administration of high-dose amoxicillin using portable elastomeric pumps Source : nih.gov URL :[Link]

  • Title : Evidencing the impact of drug store storage conditions on the quality and stability of amoxicillin powders for oral suspension Source : japsonline.com URL :[Link]

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Exploratory

Amoxycilloic Acid Sodium Salt: A Comprehensive Technical Guide to its Physical and Chemical Characteristics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Amoxycilloic Acid is the primary hydrolytic degradation product of amoxicillin, a widely used β-lactam antibiotic....

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxycilloic Acid is the primary hydrolytic degradation product of amoxicillin, a widely used β-lactam antibiotic. The opening of the strained β-lactam ring in amoxicillin leads to the formation of this penicilloic acid derivative, which is inactive as an antibacterial agent but significant as a major impurity and a potential allergen.[1] Understanding the physical and chemical characteristics of its sodium salt is paramount for drug development professionals and researchers. This knowledge is critical for developing stable amoxicillin formulations, creating accurate analytical methods for impurity profiling, and ensuring the safety and efficacy of the final drug product.

This guide provides a comprehensive technical overview of Amoxycilloic Acid Sodium Salt, moving beyond a simple data sheet to explain the causality behind its properties and to provide robust, field-proven protocols for its preparation and analysis.

Section 1: Chemical Identity and Structure

Amoxycilloic Acid Sodium Salt is the monosodium salt of the dicarboxylic acid formed from the hydrolysis of amoxicillin.[2] This transformation, as illustrated below, is a critical step in the degradation pathway of the parent antibiotic.

Diagram: Hydrolysis of Amoxicillin

The fundamental reaction is the cleavage of the amide bond within the four-membered β-lactam ring, a reaction catalyzed by aqueous environments, particularly under acidic or alkaline conditions.[3]

Amoxicillin Amoxicillin (β-Lactam Ring Intact) Amoxycilloic_Acid Amoxycilloic Acid (β-Lactam Ring Opened) Amoxicillin->Amoxycilloic_Acid Hydrolysis (H₂O) [Acid or Base Catalysis]

Caption: Hydrolysis of Amoxicillin to Amoxycilloic Acid.

Table 1: Chemical Identifiers
PropertyValueSource(s)
IUPAC Name sodium;(2R,4S)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate[2]
Synonyms Sodium amoxicilloate, Amoxicillin Penicilloic Acid Sodium Salt, Amoxicillin Related Compound D Sodium Salt[2][4]
CAS Number 1642559-71-4 (for Sodium Salt); 57457-65-5, 42947-63-7 (for Free Acid)[4][5]
Molecular Formula C₁₆H₂₀N₃NaO₆S[2]
Molecular Weight 405.40 g/mol [2][4]
Parent Compound Amoxicilloic Acid (CID: 446954)[1][2]

Section 2: Physicochemical Characteristics

The physicochemical properties of Amoxycilloic Acid Sodium Salt are dictated by its molecular structure, which features multiple ionizable groups, a polar backbone, and the presence of the sodium counter-ion.

Table 2: Summary of Physicochemical Properties
PropertyDescriptionScientific Rationale & Expert Insights
Appearance White to off-white powder or crystalline powder.This appearance is characteristic of many organic salts and is similar to the parent compound, Amoxicillin Sodium.[6] The exact morphology depends on the crystallization process.
Solubility Expected to be freely soluble in water, sparingly soluble in polar organic solvents like methanol, and very slightly soluble in non-polar solvents like acetone.The hydrolysis of the β-lactam ring creates a second carboxylic acid group, increasing polarity over amoxicillin. The formation of the sodium salt further enhances aqueous solubility significantly compared to the free acid form. Amoxicillin's solubility is known to increase with pH, and a similar trend is expected for its degradation product.[7][8]
pKa Values Amoxicilloic acid possesses at least four ionizable groups: two carboxylic acids, one primary amine, and one phenolic hydroxyl group. While specific pKa values are not readily published, they will differ significantly from amoxicillin's (pKa ≈ 2.7, 7.4, 9.6).[9][10] The second carboxyl group is expected to have a pKa in the range of 3.5-4.5.The presence of these multiple ionizable groups makes the molecule's net charge highly dependent on pH, which governs its solubility, stability, and chromatographic retention. This amphoteric nature is a critical consideration for analytical method development.
Hygroscopicity Expected to be hygroscopic.The polar nature and salt form of the molecule make it likely to attract and retain water from the atmosphere. Proper storage in a desiccated environment is crucial for maintaining the integrity of the solid reference standard.

Section 3: Chemical Stability and Degradation Profile

Amoxycilloic Acid is not only a degradation product but is also subject to further degradation. A comprehensive understanding of this cascade is essential for accurate impurity analysis.

Degradation Pathways

The formation of amoxicilloic acid is the rate-limiting step in the hydrolytic degradation of amoxicillin. Once formed, it can undergo two primary subsequent degradation reactions:

  • Decarboxylation: The loss of a carboxyl group from the thiazolidine ring leads to the formation of Amoxicillin Penilloic Acid .

  • Cyclization: An intramolecular condensation reaction can occur, leading to the formation of Amoxicillin Diketopiperazine .

These degradation reactions are influenced by factors such as pH, temperature, and buffer species.[11] For instance, amoxicillin is most stable near neutral pH and degrades rapidly in highly acidic or alkaline conditions.[3][12]

Diagram: Degradation Pathway of Amoxicillin

cluster_main Degradation Cascade Amox Amoxicillin Amox_Acid Amoxycilloic Acid (Primary Degradant) Amox->Amox_Acid Hydrolysis (β-Lactam Opening) Penilloic_Acid Penilloic Acid Amox_Acid->Penilloic_Acid Decarboxylation Diketopiperazine Diketopiperazine Amox_Acid->Diketopiperazine Cyclization

Caption: Key degradation products originating from Amoxicillin.

Section 4: Analytical Characterization Protocols

As a Senior Application Scientist, I emphasize that robust analytical methods are built on self-validating systems. The following protocols are designed not just to measure the analyte but to ensure the integrity and accuracy of the results through built-in checks and a clear understanding of the underlying chemistry.

Protocol 4.1: Preparation and Validation of an Amoxycilloic Acid Standard

Expertise & Experience: Quantitative analysis requires a pure reference standard. Since Amoxycilloic Acid Sodium Salt is often not commercially available in high purity, it must be prepared in-house. The most reliable method is through controlled, forced degradation of a high-purity amoxicillin standard.

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve Amoxicillin Trihydrate reference standard in a minimal amount of 0.01 M KH₂PO₄ buffer (pH 5.0) to create a concentrated stock solution (e.g., 5 mg/mL).

  • Alkaline Hydrolysis: Transfer a known volume of the stock solution to a volumetric flask. Add a sufficient volume of 0.015 M Sodium Hydroxide (NaOH) to initiate hydrolysis. The goal is to achieve approximately 50-60% degradation.[13]

    • Causality: Alkaline conditions rapidly catalyze the opening of the β-lactam ring. Using a controlled concentration and time prevents excessive formation of secondary degradants.

  • Incubation: Allow the reaction to proceed at room temperature (25 °C) for a specific duration (e.g., 15 minutes).[14] Time is a critical parameter and should be optimized.

  • Neutralization: Precisely neutralize the solution with an equivalent molar amount of Hydrochloric Acid (HCl) to halt the degradation process.

  • Confirmation & Purity Check (Self-Validation):

    • Analyze the resulting solution by LC-MS/MS. Confirm the identity of the major peak as Amoxycilloic Acid by its mass-to-charge ratio (m/z for [M+H]⁺ ≈ 384.1).

    • Use MS² fragmentation to confirm the structure. The fragmentation pattern will be distinct from the parent amoxicillin.

    • Assess the peak purity using a Diode Array Detector (DAD) and by evaluating the mass spectrum across the peak.

  • Purification (Optional): For a solid standard, preparative HPLC can be used to isolate the amoxicilloic acid peak, followed by lyophilization.

Diagram: Workflow for Standard Preparation

cluster_prep Preparation cluster_val Validation A 1. Prepare Amoxicillin Stock Solution B 2. Induce Alkaline Hydrolysis (NaOH) A->B C 3. Incubate (25°C, 15 min) B->C D 4. Neutralize (HCl) C->D E 5. Analyze by LC-MS/MS D->E F 6. Confirm Identity (m/z) E->F G 7. Assess Purity (DAD) F->G

Caption: Self-validating workflow for Amoxycilloic Acid standard preparation.

Protocol 4.2: Stability-Indicating HPLC-UV Method

Trustworthiness: A reliable stability-indicating method must be able to separate the main active pharmaceutical ingredient (API) from all its potential degradation products and impurities.

Methodology:

  • Chromatographic System: A standard HPLC system with a UV/DAD detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier. A common starting point is:

    • Buffer (A): 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 5.0 with phosphoric acid.[15]

    • Organic (B): Acetonitrile or Methanol.

    • Ratio: 95:5 (A:B).[15]

  • Flow Rate: 1.0 mL/min.[15][16]

  • Detection Wavelength: 220-230 nm.[15][17] A DAD is preferred to assess peak purity across the spectrum.

  • Sample Preparation: Dilute the test sample (e.g., from a stability study) in the mobile phase to a suitable concentration.

  • System Suitability: Before analysis, inject a standard solution containing both amoxicillin and freshly prepared amoxicilloic acid. The resolution between the two peaks must be greater than 2.0 to ensure adequate separation.

    • Expert Insight: Amoxycilloic acid is more polar than amoxicillin and will therefore have a shorter retention time on a C18 column.

Protocol 4.3: Spectroscopic Characterization

While chromatographic methods are primary for quantification, spectroscopic techniques are essential for unequivocal identification.

  • UV-Vis Spectroscopy: In solution, the UV spectrum is expected to be very similar to amoxicillin, dominated by the absorption of the p-hydroxyphenyl group. Maxima are typically observed around 230 nm and 272-274 nm in acidic or ethanolic solutions.[7]

  • Infrared (IR) Spectroscopy: Key expected signals include:

    • Broad O-H stretch from the carboxylic acids and phenol (~3400-2500 cm⁻¹).

    • N-H stretches from the amine and amide (~3300-3100 cm⁻¹).

    • Strong C=O stretch from the two carboxylic acids (~1730-1700 cm⁻¹) and the amide (~1650 cm⁻¹).[18]

    • N-H bending from the amide (~1550 cm⁻¹).

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the hydrolysis of the β-lactam ring. Key differences compared to the amoxicillin spectrum include significant shifts in the protons on the carbons adjacent to the newly formed carboxylic acid and the loss of the characteristic coupling patterns of the rigid β-lactam ring protons.[19]

Conclusion

Amoxycilloic Acid Sodium Salt is a critical molecule in the study of amoxicillin. Its physical and chemical properties—particularly its solubility, stability, and spectral characteristics—are direct consequences of the hydrolytic opening of the β-lactam ring. For scientists in drug development and quality control, a thorough understanding of these characteristics is not merely academic; it is a prerequisite for designing stable drug products and ensuring patient safety through rigorous impurity control. The protocols outlined in this guide provide a robust framework for the preparation, identification, and quantification of this key degradant, emphasizing the principles of causality and self-validation that underpin sound scientific practice.

References

  • PubChem. (n.d.). Amoxicilloic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Amoxicillin penicilloic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Iuga, C., Bojiţă, M., & Leucuta, S. (2010). Improvements of Amoxicillin Stability in Acidic Environment. Farmacia, 58(4), 438-447. Retrieved from [Link]

  • Sahoo, N. K., Sahu, M., Algarsamy, V., Srividya, B., & Sahoo, C. K. (2018). A Validated RP-HPLC Method Development for Amoxicillin in Pharmaceutical Dosage Forms. Journal of Applied Pharmaceutical Science, 8(4), 133-138. Retrieved from [Link]

  • Binson, G., Grignon, C., Le Moal, G., Lazaro, P., Lelong, J., Roblot, F., & Paintaud, G. (2019). Overcoming stability challenges during continuous intravenous administration of high-dose amoxicillin using portable elastomeric pumps. PLOS ONE, 14(8), e0221391. Retrieved from [Link]

  • Rani, S., & Kadukar, S. (2013). Development and Validation of Amoxicillin by RP-HPLC Method in Bulk drug and Pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research, 4(11), 4313-4317. Retrieved from [Link]

  • Veeprho. (n.d.). Amoxicillin Related Compound D (Sodium Salt) | CAS 1642559-71-4. Retrieved from [Link]

  • Kowalczuk, D., & Galewska, A. (2011). HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization. Acta Poloniae Pharmaceutica - Drug Research, 68(3), 329-334. Retrieved from [Link]

  • Carlier, M., Verstraete, A. G., De Waele, J. J., & Stove, V. (2021). Stability of Amoxicillin and Clavulanic Acid in Containers for Continuous Infusion. Drug Design, Development and Therapy, 15, 4051–4059. Retrieved from [Link]

  • Tippa, D. M. R., & Sastry, B. S. (2010). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. American Journal of Analytical Chemistry, 1, 69-75. Retrieved from [Link]

  • Felix, C. S., Angnes, R. A., & de Oliveira, A. R. M. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society, 32(4), 837-852. Retrieved from [Link]

  • PubChem. (n.d.). Amoxycilloic Acid Sodium Salt. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of the main groups of amoxicillin. Retrieved from [Link]

  • Bretti, C., Cigala, R. M., Lando, G., & Sammartano, S. (2012). Modeling solubility, acid-base properties and activity coefficients of amoxicillin, ampicillin and (+)6-aminopenicillanic acid, in NaCl(aq) at different ionic strengths and temperatures. Fluid Phase Equilibria, 335, 62-73. Retrieved from [Link]

  • de Oliveira, M. A., & de Oliveira, A. C. (2005). HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration. Brazilian Journal of Pharmaceutical Sciences, 41(3), 345-351. Retrieved from [Link]

  • ResearchGate. (n.d.). Passage from amoxicillin to amoxicilloic acid at acidic pH. Retrieved from [Link]

  • Bretti, C., et al. (2012). Modeling solubility, acid-base properties and activity coefficients of amoxicillin, ampicillin and (+)6-aminopenicillanic acid, in NaCl(aq) at different ionic strengths and temperatures. Request PDF. Retrieved from [Link]

  • Dechra. (n.d.). Solubility and stability. Retrieved from [Link]

  • Sunderland, B., & Vahdat, L. (2024). An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT). Pharmaceutics, 16(10), 1369. Retrieved from [Link]

  • Gallo, M. B. C., do Nascimento, D. D., & Nunes, N. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Gallo, M. B. C., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Academia.edu. Retrieved from [Link]

  • Ngu-Schwemlein, M., et al. (2019). Physico-chemical properties and antibacterial drug performance of amoxicillin from streets in Bamenda, Cameroon. International Journal of Basic & Clinical Pharmacology, 8(7), 1541. Retrieved from [Link]

  • Gallo, M. B. C., do Nascimento, D. D., & Nunes, N. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. R Discovery. Retrieved from [Link]

  • Connor, S. C., Everett, J. R., Jennings, K. R., Nicholson, J. K., & Woodnutt, G. (1994). High resolution 1H NMR spectroscopic studies of the metabolism and excretion of ampicillin in rats and amoxycillin in rats and man. Journal of Pharmacy and Pharmacology, 46(2), 128-134. Retrieved from [Link]

  • ResearchGate. (n.d.). S.2. Copies of IR, 1H NMR and 13C NMR spectra of final compounds. Retrieved from [Link]

  • Mutiyar, P. K., & Mittal, A. K. (2014). Important physicochemical properties of amoxicillin. ResearchGate. Retrieved from [Link]

  • Al-Hadi, N., & Jaaida, N. (2023). Table 2: PKa values of amoxicillin tri-hydrate co-crystals and selected co-formers vs. % average dissolution profile of co-crystals produced. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Proton NMR spectrum of N-pivaloylamoxicillin. Retrieved from [Link]

  • European Bioinformatics Institute. (n.d.). amoxicilloic acid (CHEBI:60912). Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 22.2: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

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Foundational

Biological Activity and Toxicological Profile of Amoxycilloic Acid Sodium Salt: A Comprehensive Technical Guide

Executive Summary Amoxycilloic Acid Sodium Salt (CAS 68728-47-2) represents the primary hydrolytic degradation product of amoxicillin, one of the world’s most widely prescribed β-lactam antibiotics[1]. While the hydrolyt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amoxycilloic Acid Sodium Salt (CAS 68728-47-2) represents the primary hydrolytic degradation product of amoxicillin, one of the world’s most widely prescribed β-lactam antibiotics[1]. While the hydrolytic cleavage of the highly strained β-lactam ring completely abolishes its antimicrobial efficacy, the resulting amoxicilloic acid molecule exhibits profound biological activity in two distinct domains: clinical immunology (as an allergenic minor determinant) and environmental toxicology (as a persistent, genotoxic pollutant)[2][3]. This whitepaper provides a comprehensive technical synthesis of its structural chemistry, immunological paradoxes, ecotoxicological impact, and the standardized methodologies required for its experimental evaluation.

Structural Chemistry & Pharmacological Inactivation

The transition from amoxicillin to sodium amoxicilloate is driven by nucleophilic attack—mediated either biotically by β-lactamase enzymes or abiotically via pH/water excursions—on the carbonyl carbon of the β-lactam ring[1][4]. This reaction cleaves the C-N bond, relieving ring strain and generating a secondary amine and a free carboxylic acid. In buffered or physiological conditions, this carboxylic acid stabilizes as a sodium salt[1].

Because the intact β-lactam pharmacophore is an absolute structural requirement to acylate penicillin-binding proteins (PBPs) and inhibit bacterial cell wall synthesis, amoxycilloic acid is pharmacologically inert against bacteria[1]. However, this structural transformation shifts its biological profile from a therapeutic antimicrobial to a reactive immunogenic and ecotoxicological entity[3][5].

G AMX Amoxicillin (Active Antibiotic) Hydrolysis Hydrolysis (β-lactamase / H2O) AMX->Hydrolysis AMA Amoxycilloic Acid Sodium Salt Hydrolysis->AMA Tox Aquatic Genotoxicity (ROS Generation) AMA->Tox Immuno IgE Recognition (Minor Determinant) AMA->Immuno

Fig 1. Degradation of amoxicillin into amoxycilloic acid and its downstream biological activities.

Immunological Profile: The "Minor Determinant" Paradigm

In the context of drug hypersensitivity, amoxicillin is a low-molecular-weight molecule that must covalently bind to carrier proteins (e.g., Human Serum Albumin, HSA) to elicit an immune response—a process known as haptenation[6][7].

  • Major Determinants: Formed when the intact β-lactam ring of amoxicillin reacts directly with lysine residues on host proteins, forming robust amoxicilloyl adducts[7].

  • Minor Determinants: Amoxycilloic acid is classified immunologically as a "minor determinant"[2]. Because its β-lactam ring is already open, it lacks the reactive capacity to form efficient covalent adducts[7]. However, it can still be recognized non-covalently by specific IgE antibodies in a subset of allergic patients (selective responders)[7].

Clinical studies utilizing Basophil Activation Tests (BAT) and Radioallergosorbent Test (RAST) inhibition have demonstrated that up to 30.3% of amoxicillin-allergic patients exhibit skin test positivity to amoxicilloic acid, and 29.1% show BAT positivity[2]. While its inclusion in diagnostic panels is debated, its role in cross-linking IgE receptors remains a critical area of allergy research[2].

G AMA Amoxycilloic Acid (Hapten / Minor Determinant) IgE Specific IgE Antibodies (Patient Serum) AMA->IgE Non-covalent binding Basophil Basophil / Mast Cell (FcεRI Receptor) IgE->Basophil Cross-linking Degranulation Upregulation of CD63/CD203c (Degranulation) Basophil->Degranulation

Fig 2. Immunological recognition of amoxycilloic acid leading to basophil degranulation.

Ecotoxicology: ROS-Mediated Genotoxicity

Amoxicillin is excreted largely unchanged in human and animal urine, leading to significant accumulation in wastewater[5][8]. In aquatic environments, abiotic factors rapidly degrade the parent drug into amoxycilloic acid[4][8]. Unlike the parent compound, amoxycilloic acid is highly persistent and exhibits pronounced ecotoxicity[3][4].

In teleost fish (e.g., Cyprinus carpio), exposure to amoxycilloic acid induces severe oxidative stress[3]. The molecule increases the generation of Reactive Oxygen Species (ROS) via hypersensitivity-like reactions, which overwhelm cellular antioxidant defenses and lead to DNA strand breaks[3]. This genotoxicity is measurable via the alkaline comet assay, showing a statistically significant, time- and concentration-dependent increase in DNA damage within 24 to 48 hours of exposure[3].

Quantitative Data Summary

The following table synthesizes the comparative biological and physicochemical metrics between the parent drug and its sodium salt degradation product.

ParameterAmoxicillin (Parent Drug)Amoxycilloic Acid Sodium Salt
Molecular Formula C16H19N3O5SC16H20N3NaO6S[9]
Antibacterial Activity Broad-spectrum (Inhibits PBPs)Inactive (Cleaved β-lactam ring)[1]
Allergenic Determinant Major Determinant (Amoxicilloyl)Minor Determinant[2]
Skin Test Positivity (Allergic Cohort) ~81.8%~30.3%[2]
BAT Positivity (Allergic Cohort) ~50.9%~29.1%[2]
Environmental Persistence Low (Rapidly hydrolyzed)High (Stable pollutant)[3][4]
Aquatic Toxicity (Cyprinus carpio) ModerateHigh (ROS-mediated DNA damage)[3]

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating the biological activity of Amoxycilloic Acid Sodium Salt.

Protocol A: In Vitro Basophil Activation Test (BAT) for Minor Determinants

Objective: To evaluate IgE-mediated hypersensitivity to amoxycilloic acid at single-cell resolution[2].

  • PBMC Isolation: Isolate basophils from the whole blood of amoxicillin-allergic patients using density gradient centrifugation (e.g., Ficoll-Paque).

  • Sensitization & Incubation: Incubate the isolated cells with Amoxycilloic Acid Sodium Salt at varying concentrations (1, 5, and 10 mg/mL) for 30 minutes at 37°C[2].

    • Mechanistic Rationale: Unlike in vivo skin testing, which carries a risk of systemic anaphylaxis, ex vivo BAT allows for concentration-dependent profiling. The 30-minute incubation provides sufficient time for the minor determinant to cross-link membrane-bound IgE without causing spontaneous, non-specific degranulation[2].

  • Flow Cytometric Staining: Stain cells with anti-IgE (or anti-CD123/HLA-DR) to gate basophils, and anti-CD63/anti-CD203c to measure activation.

    • Mechanistic Rationale: CD63 is a lysosomal membrane protein that translocates to the cell surface only upon anaphylactic degranulation. CD203c is constitutively expressed but rapidly upregulated upon IgE cross-linking. Using both ensures high specificity[7].

  • System Validation & Quality Control:

    • Positive Control: Use an anti-FcεRI antibody or fMLP to confirm basophil viability and degranulation capacity.

    • Self-Validation: The Stimulation Index (SI) must be ≥ 2.0 compared to the negative control (buffer only) to be considered a true positive response[2].

Protocol B: In Vivo Alkaline Comet Assay for Aquatic Genotoxicity

Objective: To quantify amoxycilloic acid-induced DNA single-strand breaks and alkali-labile sites in teleost erythrocytes[3].

  • Exposure & Blood Sampling: Expose Cyprinus carpio to 10 µg/L and 10 mg/L of Amoxycilloic Acid Sodium Salt for 48 hours. Extract peripheral blood via caudal vein puncture into heparinized syringes[3].

    • Mechanistic Rationale: The 48-hour window captures the peak oxidative stress response before cellular apoptosis cascades degrade the sample integrity[3]. Heparin prevents coagulation without chelating divalent cations necessary for downstream lysis.

  • Microgel Electrophoresis (Alkaline Conditions): Embed erythrocytes in 0.5% low-melting-point agarose on frosted slides. Lyse in buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour. Unwind DNA in alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 mins, then electrophorese at 25V/300mA for 20 mins.

    • Mechanistic Rationale: A pH > 13 is critical. Amoxycilloic acid-induced ROS primarily generates alkali-labile sites (e.g., 8-oxoguanine). Strict alkaline conditions are required to transform these lesions into detectable single-strand breaks[3].

  • Neutralization & Fluorochrome Staining: Neutralize slides (0.4 M Tris, pH 7.5) and stain with Ethidium Bromide (20 µg/mL) or SYBR Gold.

  • System Validation & Quality Control:

    • Internal Control: Use Cyclophosphamide (4 mg/L) as a positive genotoxic control[3].

    • Self-Validation: If the negative control (untreated fish) exhibits >5% DNA in the comet tail, the assay is invalid due to baseline handling stress or background water contamination.

References

  • [5] Amoxicillin in the Aquatic Environment, Its Fate and Environmental Risk. SciSpace. URL:[Link](Note: URL structure generalized from SciSpace DOI 10.5772/62049)

  • [4] Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts. PMC / National Institutes of Health. URL:[Link]

  • [2] Role of minor determinants of amoxicillin in the diagnosis of immediate allergic reactions to amoxicillin. Allergy (Ferrer Pharma / John Wiley & Sons). URL:[Link]

  • [3] Genotoxic Effect of Amoxicillin on Peripheral Blood of Common Carp (Cyprinus carpio). ResearchGate. URL:[Link]

  • [6] Amoxicillin Inactivation by Thiol-Catalyzed Cyclization Reduces Protein Haptenation and Antibacterial Potency. Frontiers in Pharmacology. URL:[Link]

  • [9] Amoxycilloic Acid Sodium Salt | C16H20N3NaO6S | CID 122391256. PubChem - NIH. URL:[Link]

  • [7] The influence of the carrier molecule on amoxicillin recognition by specific IgE in patients with immediate hypersensitivity reactions to betalactams. PMC / National Institutes of Health. URL:[Link]

  • [8] Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment. ResearchGate. URL:[Link]

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Protocols & Analytical Methods

Method

HPLC Method for Amoxycilloic Acid Sodium Salt Detection

[1][2] Abstract Amoxycilloic acid , the primary hydrolysis degradation product of Amoxicillin, represents a critical quality attribute in pharmaceutical stability profiling. Formed via the rupture of the beta-lactam ring...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

Amoxycilloic acid , the primary hydrolysis degradation product of Amoxicillin, represents a critical quality attribute in pharmaceutical stability profiling. Formed via the rupture of the beta-lactam ring, its quantification is essential for evaluating drug potency and potential allergenicity. This Application Note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed for the specific detection of Amoxycilloic Acid Sodium Salt (often designated as Impurity J in pharmacopeial monographs). The method utilizes a C18 stationary phase with a phosphate-buffer/acetonitrile gradient, ensuring resolution from the parent drug and secondary degradation products like amoxicillin diketopiperazine.

Introduction & Mechanistic Insight

The Chemistry of Degradation

Amoxicillin is a semi-synthetic penicillin susceptible to degradation via hydrolysis of the strained


-lactam ring. In the presence of moisture, high pH, or 

-lactamase enzymes, the ring opens to form Amoxycilloic Acid .
  • Structural Change: The conversion involves the cleavage of the amide bond in the four-membered ring, generating a secondary carboxylic acid and a secondary amine.

  • Stereochemistry: Amoxycilloic acid possesses new chiral centers upon ring opening and typically exists as a mixture of diastereomers (

    
     and 
    
    
    
    epimers).
  • Detection Challenge: Unlike the parent drug, amoxycilloic acid lacks the intact

    
    -lactam chromophore but retains the phenylglycine side chain, necessitating UV detection at low wavelengths (210–230 nm) where amide and aromatic absorption is maximized.
    
Method Development Strategy
  • Stationary Phase: A C18 (Octadecylsilane) column is selected for its ability to retain polar degradation products through hydrophobic interaction with the phenyl side chain.

  • Mobile Phase pH: A pH of 5.0 is chosen. Extremely acidic conditions (pH < 2) can induce further decarboxylation of amoxycilloic acid to amilloic acid, while alkaline conditions accelerate total degradation. A pH of 5.0 offers an optimal balance for ionization control and analyte stability during the run.

  • Gradient Elution: Required to separate the highly polar amoxycilloic acid (which elutes early) from the parent amoxicillin and less polar impurities.

Experimental Protocol

Reagents and Equipment
CategoryItemSpecification
Instrumentation HPLC SystemQuaternary Pump, Autosampler, Column Oven, PDA/UV Detector
Column C18 Stationary Phase250 mm x 4.6 mm, 5 µm (e.g., Hypersil BDS C18 or Inertsil ODS-3)
Reagents Potassium Dihydrogen PhosphateHPLC Grade
Acetonitrile (ACN)HPLC Grade
Methanol (MeOH)HPLC Grade
Orthophosphoric Acid85%, for pH adjustment
Sodium Hydroxide1M, for pH adjustment
Standards Amoxycilloic Acid Sodium SaltReference Standard (>95% purity)
Amoxicillin TrihydrateUSP/EP Reference Standard
Chromatographic Conditions

This protocol employs a gradient elution to ensure separation of the early-eluting amoxycilloic acid from the main drug peak.

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL

  • Column Temperature: 25°C (Ambient)

  • Detection Wavelength: 230 nm (Primary), 254 nm (Secondary for confirmation)

  • Run Time: 25 minutes

Mobile Phase Preparation:

  • Buffer (Solvent A): Dissolve 6.8 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of Milli-Q water. Adjust pH to 5.0 ± 0.1  with dilute NaOH or Phosphoric acid. Filter through 0.45 µm membrane.[1][2]
    
  • Organic Modifier (Solvent B): Acetonitrile:Methanol (90:10 v/v).

Gradient Program:

Time (min) Solvent A (Buffer %) Solvent B (Organic %) Elution State
0.0 95 5 Initial Equilibration
5.0 95 5 Isocratic Hold (Elution of Amoxycilloic Acid)
15.0 60 40 Linear Gradient (Elution of Amoxicillin/Late Impurities)
20.0 60 40 Wash
20.1 95 5 Return to Initial

| 25.0 | 95 | 5 | Re-equilibration |

Standard & Sample Preparation

Important: Amoxycilloic acid is sensitive to hydrolysis.[3] Prepare solutions fresh and analyze within 4 hours. Keep autosampler temperature at 4°C if possible.

  • Diluent: Mobile Phase A (Phosphate Buffer pH 5.0).

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of Amoxycilloic Acid Sodium Salt into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard (50 µg/mL): Dilute 5.0 mL of Stock Standard to 100 mL with Diluent.

  • Sample Preparation: Weigh powder equivalent to 50 mg Amoxicillin. Transfer to 100 mL flask. Add 70 mL Diluent, sonicate for 10 mins (avoid heat), dilute to volume. Filter through 0.45 µm PVDF filter.

Method Validation & System Suitability

To ensure the trustworthiness of the data, the following system suitability parameters must be met before sample analysis.

ParameterAcceptance CriteriaRationale
Retention Time (RT) Amoxycilloic Acid: ~3.5 - 4.5 minEarly elution due to high polarity (two carboxyl groups).
Relative Retention Time (RRT) ~0.6 (relative to Amoxicillin)Must be clearly resolved from the solvent front and parent drug.
Resolution (

)
> 2.0 between Amoxycilloic Acid and AmoxicillinEnsures accurate integration without peak overlap.
Tailing Factor (

)
< 2.0Minimizes integration errors; high tailing indicates secondary silanol interactions.
Precision (% RSD) < 2.0% (n=6 injections)Verifies system stability.
Linearity and Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.[4][5][6]
    
  • LOD/LOQ: Typically 0.1 µg/mL (LOD) and 0.3 µg/mL (LOQ) at 230 nm.

Visualizing the Workflow

The following diagram illustrates the degradation pathway and the analytical logic flow.

G cluster_0 Degradation Pathway cluster_1 HPLC Analysis Workflow Amox Amoxicillin (Parent Drug) Hydrolysis Beta-Lactam Ring Opening (+H2O) Amox->Hydrolysis Acid Amoxycilloic Acid (Target Analyte) Hydrolysis->Acid Sample Sample Prep (pH 5.0 Diluent) Acid->Sample Analyte Column C18 Column (Separation) Sample->Column Detector UV Detector (230 nm) Column->Detector Data Chromatogram (RT ~4.0 min) Detector->Data

Figure 1: Schematic of Amoxicillin degradation to Amoxycilloic Acid and the subsequent HPLC analytical workflow.

Troubleshooting & Optimization

Peak Splitting
  • Issue: Amoxycilloic acid peak appears as a doublet.

  • Cause: Separation of diastereomers (epimers) formed during ring opening.

  • Solution: This is often inherent to the molecule. Integrate both peaks together for total amoxycilloic acid content, or validate them as separate entities if the method resolution allows.

Drifting Retention Times
  • Issue: RT shifts to earlier times.

  • Cause: Loss of ion-pairing capacity or pH shift in the buffer.

  • Solution: Ensure the phosphate buffer is strictly at pH 5.0. Lower pH (e.g., 3.0) suppresses ionization of the carboxyl groups, increasing retention, but may degrade the analyte.

Low Sensitivity
  • Issue: Small peak area for known concentration.

  • Cause: Incorrect wavelength or degradation in solution.

  • Solution: Verify detection at 230 nm (or 210 nm for higher sensitivity, though with more noise). Ensure samples are analyzed immediately after preparation.

References

  • European Pharmacopoeia (Ph.[7] Eur.) . Amoxicillin Sodium Monograph - Impurity J. 10th Edition. European Directorate for the Quality of Medicines (EDQM).

  • United States Pharmacopeia (USP) . Amoxicillin: Organic Impurities. USP-NF.

  • Nagele, E., & Moritz, R. (2005).[8][9] Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MSn and accurate mass determination by ESI TOF. Journal of the American Society for Mass Spectrometry, 16(10), 1670-1676.[10][8]

  • Gozlan, I., Rotstein, A., & Avisar, D. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment. Chemosphere, 91(7), 985-992.

  • Thermo Fisher Scientific . Application Note: Analysis of Amoxicillin and its Impurities.

Sources

Application

Protocol for Forced Degradation Studies of Amoxicillin Sodium Salt

This application note is structured to serve as a definitive technical guide for conducting forced degradation studies on Amoxicillin Sodium. It deviates from standard templates to prioritize the specific physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

This application note is structured to serve as a definitive technical guide for conducting forced degradation studies on Amoxicillin Sodium. It deviates from standard templates to prioritize the specific physicochemical behavior of the beta-lactam ring and the practical requirements of stability-indicating method (SIM) development.

Content Type: Technical Application Note & Protocol Subject: Amoxicillin Sodium (CAS: 34642-77-8) Regulatory Alignment: ICH Q1A(R2), ICH Q1B, WHO Technical Report Series

Executive Summary & Scientific Rationale

Amoxicillin Sodium is a semi-synthetic penicillin derivative susceptible to degradation via beta-lactam ring hydrolysis, dimerization, and oxidation. Unlike robust small molecules, Amoxicillin exhibits extreme sensitivity to alkaline conditions and rapid hydrolysis kinetics.

This protocol provides a self-validating workflow to induce chemically relevant degradation (target: 5–20%) without destroying the molecule completely (over-degradation), ensuring the development of a robust Stability-Indicating Method (SIM).

The "Why" Behind the Protocol (Expertise)
  • Alkaline Sensitivity: Standard 0.1 N or 1 N NaOH protocols often destroy Amoxicillin instantly. This protocol uses 0.015 M NaOH to capture intermediate degradants like Amoxicilloic acid before they mineralize.

  • Dimerization: High concentrations during acid stress promote polymer formation (Amoxicillin dimers/oligomers). We control sample concentration to prioritize kinetic degradation over thermodynamic polymerization.

  • Photostability: Amoxicillin is relatively stable to light in solid state but sensitive in solution; both states are tested here to satisfy ICH Q1B.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the stress testing campaign, from sample preparation to mass balance calculation.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis Start Start: Amoxicillin Sodium API Stock Stock Solution Prep (1.0 mg/mL in Buffer pH 5.0) Start->Stock Therm Thermal 105°C (Solid), 60°C (Soln) Start->Therm Photo Photolytic 1.2M Lux/hr (ICH Q1B) Start->Photo Scouting Scouting Run (Range Finding) Stock->Scouting Acid Acid Hydrolysis 0.375M HCl, 25°C Stock->Acid Base Base Hydrolysis 0.015M NaOH, 25°C Stock->Base Ox Oxidation 1.5% H2O2, 25°C Stock->Ox Scouting->Acid Define Time Scouting->Base Define Time Scouting->Ox Define Conc Neut Neutralization & Dilution Acid->Neut Base->Neut Ox->Neut Therm->Neut Photo->Neut HPLC HPLC-PDA / LC-MS Analysis Neut->HPLC Data Mass Balance & Peak Purity HPLC->Data

Caption: Operational workflow for Amoxicillin forced degradation, highlighting the critical "Scouting" phase to prevent over-degradation.

Materials & Analytical Methodology

Before initiating stress, the analytical "measuring stick" must be established. A gradient HPLC method is required to separate the polar hydrolytic degradants from the main peak.

Reagents
  • API: Amoxicillin Sodium Reference Standard.

  • Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Milli-Q Water.

  • Stress Agents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H2O2, 30% w/w).

Stability-Indicating HPLC Conditions

This method is optimized to resolve Amoxicilloic acid (early eluting) and dimers (late eluting).

ParameterSpecification
Column C18 (e.g., Inertsil ODS-3V or equivalent), 250 × 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Vol 20 µL
Detection UV at 230 nm (Primary) and 254 nm (Secondary)
Column Temp 25°C
Diluent Phosphate Buffer pH 5.0 : Methanol (80:20 v/v)

Mobile Phase Gradient:

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 5.0 with dilute H3PO4).

  • Mobile Phase B: Acetonitrile : Methanol (50:50 v/v).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Purpose
0.0955Elute polar degradants (Amoxicilloic acid)
5.0955Isocratic hold
25.04060Elute non-polar dimers/impurities
30.04060Wash column
31.0955Re-equilibration
40.0955End of Run

Forced Degradation Protocols

Safety Note: Amoxicillin is a sensitizer. Handle all powders and solutions in a fume hood. Target Degradation: Aim for 5% to 20% loss of the active API. If degradation exceeds 20%, secondary degradants may interfere with the primary profile.

Acid Hydrolysis (Proton-Catalyzed Ring Opening)
  • Mechanism: Acid attacks the carbonyl of the beta-lactam ring and the amide side chain.

  • Protocol:

    • Transfer 25 mg of Amoxicillin Sodium into a 25 mL volumetric flask.

    • Dissolve in 5 mL of Diluent.

    • Add 5 mL of 0.375 M HCl .

    • Stress Condition: Keep at ambient temperature (20-25°C) for 30 minutes .

    • Neutralization: Add exactly 5 mL of 0.375 M NaOH to quench the reaction.

    • Make up volume to 25 mL with Diluent.

    • Filter (0.45 µm PVDF) and inject.

Alkaline Hydrolysis (Base-Catalyzed Ring Opening)
  • Critical Warning: Amoxicillin is extremely unstable in base. Do not use 0.1 N or 1 N NaOH initially.

  • Protocol:

    • Transfer 25 mg of Amoxicillin Sodium into a 25 mL volumetric flask.

    • Dissolve in 5 mL of Diluent.

    • Add 5 mL of 0.015 M NaOH .

    • Stress Condition: Keep at ambient temperature (20-25°C) for 15 minutes .

    • Neutralization: Add exactly 5 mL of 0.015 M HCl immediately.

    • Make up volume to 25 mL with Diluent.

    • Note: If degradation is >20%, reduce time to 5 minutes.

Oxidative Degradation[3][4]
  • Mechanism: Oxidation of the sulfur atom to sulfoxide (S-oxide) and sulfone.

  • Protocol:

    • Transfer 25 mg of Amoxicillin Sodium into a 25 mL volumetric flask.

    • Dissolve in 5 mL of Diluent.

    • Add 5 mL of 1.5% H2O2 .

    • Stress Condition: Keep at ambient temperature for 30 minutes .

    • Quenching: Dilute to volume with Diluent (dilution usually slows oxidation sufficiently for immediate analysis). For rigorous quenching, add sodium metabisulfite solution (verify metabisulfite does not interfere with HPLC peak).

Thermal Degradation (Solid State)
  • Protocol:

    • Place 100 mg of dry Amoxicillin Sodium powder in a dry Petri dish.

    • Spread as a thin layer (<1 mm thickness).

    • Stress Condition: Place in a precision oven at 105°C for 3 hours .

    • Cool to room temperature in a desiccator.

    • Weigh 25 mg of the stressed powder into a 25 mL flask, dissolve, and dilute to volume.

Photolytic Degradation (ICH Q1B)
  • Protocol:

    • Prepare a 1 mg/mL solution in Diluent and a solid sample (thin layer).

    • Expose to 1.2 million lux hours of visible light and 200 W·h/m² of UV light.

    • Control: Wrap a duplicate set of samples in aluminum foil (Dark Control) and place alongside the test samples to distinguish thermal effects from light effects.

Degradation Pathways & Mechanisms

Understanding the structural changes is vital for identifying peaks in the chromatogram.

Degradation cluster_hydrolysis Hydrolytic Pathway (Acid/Base) cluster_ox Oxidative Pathway Amox Amoxicillin (Active API) Penicilloic Amoxicilloic Acid (Beta-lactam ring open) Amox->Penicilloic + H2O (Hydrolysis) Sulfoxide Amoxicillin Sulfoxide (S-oxide) Amox->Sulfoxide + [O] (Peroxide) Penilloic Amoxicillin Penilloic Acid (Decarboxylation) Penicilloic->Penilloic - CO2 (Acid/Heat) DKP Amoxicillin Diketopiperazine (Cyclization) Penicilloic->DKP Cyclization

Caption: Primary degradation pathways of Amoxicillin. The beta-lactam ring opening (Amoxicilloic Acid) is the dominant pathway in aqueous solution.

Data Analysis & Reporting

Mass Balance Calculation

To ensure the method is stability-indicating, you must account for the loss of API and the gain of degradants.



  • Acceptance: Typically 95.0% – 105.0%.

  • Note: If mass balance is low, degradants may be non-chromatophoric (no UV absorbance) or eluting in the void volume.

Peak Purity (Self-Validation)

Use a Photodiode Array (PDA) detector to verify the "Peak Purity" of the Amoxicillin peak in all stressed samples.

  • Requirement: The Purity Angle must be less than the Purity Threshold. This confirms no degradant is co-eluting exactly under the main API peak.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Nägele, E., & Moritz, R. (2005). Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MSn and accurate mass determination by ESI TOF. Journal of the American Society for Mass Spectrometry.[1][2] [Link]

  • Cielecka-Piontek, J., et al. (2011). Stability study of amoxicillin in the presence of clavulanic acid. [Link]

Sources

Method

Spectrophotometric Determination of Amoxicillin: An Application Note and Protocol

Introduction Amoxicillin, a β-lactam antibiotic, is a cornerstone in the treatment of bacterial infections. Its therapeutic efficacy is directly linked to its concentration in pharmaceutical formulations.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amoxicillin, a β-lactam antibiotic, is a cornerstone in the treatment of bacterial infections. Its therapeutic efficacy is directly linked to its concentration in pharmaceutical formulations. Consequently, accurate and reliable quantification of amoxicillin is paramount in quality control and drug development. While various analytical techniques exist, UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the determination of amoxicillin.

This application note details a robust spectrophotometric method for the quantification of amoxicillin. The primary degradation product of amoxicillin is amoxicilloic acid, which is formed by the hydrolysis of the β-lactam ring.[1][2] This guide will focus on the determination of the intact amoxicillin molecule. The method is based on the inherent UV absorbance of amoxicillin or through the formation of a colored complex, which can be measured spectrophotometrically. The principles of the Beer-Lambert law are fundamental to this method, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

This document provides a comprehensive protocol, including materials and reagents, step-by-step procedures for direct UV measurement and a colorimetric method, data analysis, and method validation guidelines as per the International Council for Harmonisation (ICH).

Scientific Principle

Amoxicillin possesses a chromophore within its structure that absorbs ultraviolet radiation at a specific wavelength. The maximum absorbance (λmax) of amoxicillin is typically observed around 272 nm in an acidic medium.[3][4] By measuring the absorbance of a sample solution at this wavelength and comparing it to a standard curve prepared from known concentrations of amoxicillin, the concentration of the drug in the sample can be accurately determined.

Alternatively, a colorimetric approach can be employed to enhance sensitivity and specificity, especially in complex matrices. This involves a chemical reaction with a chromogenic reagent to produce a colored product with a distinct λmax in the visible region. One such method involves the formation of an ion-pair complex with an indicator dye like bromocresol green, resulting in a colored species that can be quantified.[5] Another approach is the diazotization reaction, where amoxicillin is coupled with a diazotized amine to form a stable, colored azo dye.[6][7]

This guide will detail a direct UV spectrophotometric method for its simplicity and wide applicability.

Materials and Reagents

Equipment
  • UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800, Thermo Scientific Evolution 220)[5][8]

  • Analytical Balance (e.g., Mettler Toledo)[3]

  • pH meter[3]

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Quartz cuvettes (1 cm path length)

  • Sonicator[9]

  • Filter paper (Whatman No. 1 or equivalent) or 0.45 µm syringe filters[9]

Chemicals and Reagents
  • Amoxicillin Reference Standard (USP or equivalent)[9][10]

  • Hydrochloric Acid (HCl), 0.1 N[4][8]

  • Sodium Hydroxide (NaOH), for pH adjustment

  • Distilled or deionized water

  • Methanol (HPLC grade, if required for sample preparation)[11]

Experimental Protocol

Preparation of Solutions

4.1.1. 0.1 N Hydrochloric Acid (HCl)

  • Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of distilled water in a 1 L volumetric flask.

  • Dilute to the mark with distilled water and mix thoroughly.

4.1.2. Standard Stock Solution of Amoxicillin (100 µg/mL)

  • Accurately weigh approximately 10 mg of Amoxicillin Reference Standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with 0.1 N HCl.[8] If necessary, sonicate for a few minutes to ensure complete dissolution.[9]

4.1.3. Working Standard Solutions

  • From the stock solution, prepare a series of working standard solutions by appropriate dilution with 0.1 N HCl to obtain concentrations in the range of 5-25 µg/mL. For example, pipette 2.5, 5, 7.5, 10, and 12.5 mL of the stock solution into separate 50 mL volumetric flasks and dilute to the mark with 0.1 N HCl to get concentrations of 5, 10, 15, 20, and 25 µg/mL, respectively.

4.1.4. Sample Solution Preparation (from Capsules)

  • Accurately weigh the contents of not less than 20 capsules to determine the average weight.[9]

  • Weigh a quantity of the mixed capsule powder equivalent to 10 mg of amoxicillin.

  • Transfer to a 100 mL volumetric flask.

  • Add about 70 mL of 0.1 N HCl and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[9]

  • Dilute to volume with 0.1 N HCl and mix well.

  • Filter the solution through a Whatman No. 1 filter paper or a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[6][9]

  • Dilute the filtrate with 0.1 N HCl to obtain a final concentration within the linear range of the calibration curve (e.g., 15 µg/mL).

Spectrophotometric Measurement
  • Turn on the UV-Visible spectrophotometer and allow it to warm up for at least 15-20 minutes.

  • Set the wavelength to the λmax of amoxicillin in 0.1 N HCl, which is approximately 272 nm.[3][4] To determine the exact λmax, scan a standard solution of amoxicillin (e.g., 15 µg/mL) from 200 to 400 nm against a 0.1 N HCl blank.

  • Use 0.1 N HCl as the blank to zero the instrument.

  • Measure the absorbance of each working standard solution and the sample solution at the determined λmax.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_measurement Spectrophotometric Analysis cluster_analysis Data Analysis A Weigh Amoxicillin Reference Standard B Prepare Standard Stock Solution (100 µg/mL) in 0.1 N HCl A->B C Prepare Working Standard Solutions (5-25 µg/mL) B->C I Measure Absorbance of Standards and Sample C->I D Weigh Amoxicillin Capsule Powder E Prepare Sample Stock Solution in 0.1 N HCl D->E F Filter and Dilute Sample Solution E->F F->I G Set Spectrophotometer λmax = 272 nm H Zero with 0.1 N HCl Blank G->H H->I J Construct Calibration Curve (Absorbance vs. Concentration) I->J K Determine Concentration of Sample from Curve J->K L Calculate Amoxicillin Content in Capsule K->L

Caption: Workflow for the spectrophotometric determination of Amoxicillin.

Data Analysis and Results

Calibration Curve
  • Plot a graph of absorbance versus the concentration of the working standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.

  • The correlation coefficient (R²) should be close to 1 (typically > 0.999) to demonstrate good linearity.

Calculation of Amoxicillin Concentration in the Sample
  • Using the linear regression equation, calculate the concentration of amoxicillin in the sample solution from its absorbance.

    • Concentration (x) = (Absorbance (y) - Intercept (c)) / Slope (m)

  • Calculate the amount of amoxicillin in the original capsule powder using the following formula:

    Amount of Amoxicillin (mg/capsule) = (C * D * A) / W

    Where:

    • C = Concentration of amoxicillin in the final sample solution (µg/mL)

    • D = Dilution factor of the sample solution

    • A = Average weight of the capsule contents (mg)

    • W = Weight of the capsule powder taken for analysis (mg)

Sample Data Presentation
ParameterResult
λmax272 nm
Linearity Range5 - 25 µg/mL
Regression Equationy = 0.054x + 0.002
Correlation Coefficient (R²)0.9995
Sample Absorbance0.815
Calculated Concentration15.05 µg/mL

Method Validation

To ensure the reliability and accuracy of the spectrophotometric method, it should be validated according to the ICH guidelines.[12] The key validation parameters are:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is demonstrated by a high correlation coefficient (R² > 0.999) over a specified range.[12]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of standard is spiked into a sample matrix. The percentage recovery should typically be within 98-102%.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The RSD should typically be less than 2%.[8][14]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by comparing the spectra of the sample and standard solutions and by analyzing placebo samples.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Troubleshooting

IssuePossible CauseSolution
Low Absorbance Readings Incorrect wavelength setting.Verify the λmax by scanning a standard solution.
Dilution error.Prepare fresh dilutions and re-measure.
Instrument malfunction.Check the instrument's performance with a certified standard.
High Absorbance Readings Solution is too concentrated.Dilute the sample solution further to fall within the linear range.
Contaminated blank.Prepare a fresh blank solution.
Poor Linearity (R² < 0.999) Inaccurate preparation of standard solutions.Prepare fresh standards carefully.
Instability of amoxicillin in solution.Analyze solutions promptly after preparation. The stability of amoxicillin is pH-dependent.[1]
Non-linear detector response.Ensure the absorbance values are within the linear range of the detector (typically < 1.5 AU).

Conclusion

The described UV spectrophotometric method provides a simple, rapid, and reliable means for the quantitative determination of amoxicillin in pharmaceutical dosage forms. The method is cost-effective and requires minimal sample preparation, making it suitable for routine quality control analysis. Proper method validation is crucial to ensure the accuracy and precision of the results.

References

  • National Center for Biotechnology Information. (2024). FIA- spectrophotometric method for the determination of amoxicillin in pharmaceuticals; application of AES, GAPI, and AGREE greenness assessment tools. PubMed Central. [Link]

  • Asan, A., & Seddiq, N. (2022). A Simple Spectrophotometric Determination of Amoxicillin in Drug Samples. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Mohammed, T. A., & Hadi, H. A. (2024). SPECTROPHOTOMETRIC DETERMINATION OF AMOXICILLIN IN PHARMACEUTICAL FORMULATIONS USING NORMAL AND REVERSE FLOW INJECTION ANALYSIS. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Al-Mashhadane, W. A. H., & Al-Zuhairy, M. H. (2016). Spectroscopic Study for Determination of Amoxicillin Using Cobalt(II) as Complexing Metal. Journal of Al-Nahrain University. [Link]

  • Rele, R. V. (2017). Assay of amoxicillin trihydrate and spectrophotometric third order derivative method in combined dosage form. International Journal of Scientific and Innovative Research. [Link]

  • Karacan, S., & Ertas, N. (2019). First Order Derivative - Zero Crossing UV-Visible Spectrophotometric Method for Analysis of Amoxicillin, Levofloxacin and Lansoprazole Mixture. Semantic Scholar. [Link]

  • Al-Sabri, A. M., & Al-Ghafari, O. M. (2022). Development and Validation of Derivative UV Spectrophotometric method for Simultaneous Determination of Amoxicillin and Clavulanic acid in Tablets (Augmentin 1000mg). Research Journal of Pharmacy and Technology. [Link]

  • Al-Khafaji, H. J., & Al-Ardhi, S. H. (2019). Determination of Amoxicillin Trihydrate by Analytical Spectrophotometry. Research Journal of Pharmacy and Technology. [Link]

  • U.S. Pharmacopeia. (2018). Amoxicillin Capsules. [Link]

  • Al-Ghabsha, T. S., & Al-Khafaji, N. A. (2014). Spectrophotometric Determination of Amoxicillin in Pharmaceutical Preparations. International Journal of Enhanced Research in Science Technology & Engineering. [Link]

  • Patel, S., & Patel, N. (2023). Development and Validation of UV Spectrophotometric Method for the Simultaneous Estimation of Itraconazole and Amoxicillin in Combined Dosage form using Simultaneous Equation Method in Bulk and Ophthalmic Dosage form. ResearchGate. [Link]

  • Na-Phatthalung, P., & Chailapakul, O. (2021). Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment. ResearchGate. [Link]

  • U.S. Pharmacopeia. (n.d.). USP Monographs: Amoxicillin Capsules. [Link]

  • Khan, S. A., et al. (2022). Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts. PubMed Central. [Link]

  • Patil, S. D., et al. (2014). Spectrophotometric Determination of Amoxycillin in Different Formulations. Science Alert. [Link]

  • Liyanage, D., et al. (n.d.). SCREENING OF AMOXICILLIN DEGRADATION POTENTIAL BY AMOXICILLIN- RESISTANT BACTERIA. OURS. [Link]

  • MDPI. (2024). Photodegradation of Amoxicillin in Aqueous Systems: A Review. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Challenges in Quantifying Amoxycilloic Acid Sodium Salt

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers struggling to quantify Amoxycilloic Acid Sodium Salt (AASS).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers struggling to quantify Amoxycilloic Acid Sodium Salt (AASS). AASS is the primary degradation product of amoxicillin, formed when the β-lactam ring is hydrolyzed.

Quantifying this molecule is notoriously difficult due to its extreme polarity, amphoteric nature, and thermodynamic instability. This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to help you achieve robust LC-MS/MS quantification.

Part 1: Core Challenges & Mechanistic FAQs

Q: Why do I see two distinct, poorly resolved peaks for amoxycilloic acid in my chromatogram? Is my column degrading? A: No, your column is likely fine. This is a fundamental chemical phenomenon. When the strained four-membered β-lactam ring of amoxicillin opens via hydrolysis, it creates a new chiral center. This results in the formation of two distinct epimers: 5R,6R-amoxicilloic acid and 5S,6R-amoxicilloic acid (1)[1]. Depending on your mobile phase gradient, these epimers will resolve into a split peak or two separate peaks. For total AASS quantification, you must integrate both peaks collectively.

Q: Why is the recovery of AASS highly variable during standard liquid-liquid extraction (LLE) or protein precipitation? A: AASS possesses an extra free carboxylic acid group compared to intact amoxicillin, making it highly polar and hydrophilic. Traditional protein precipitation using organic solvents (like acetonitrile or methanol) often causes this highly polar analyte to co-precipitate with matrix proteins. To prevent this, mechanical deproteinization via ultrafiltration is highly recommended over chemical precipitation (2)[2].

Q: My AASS analytical standard is converting into a compound with the same mass as intact Amoxicillin (m/z 366). How is it reforming the drug? A: It isn't reforming amoxicillin. AASS is undergoing intramolecular aminolysis to form Amoxicillin diketopiperazine-2',5'-dione (DIKETO). Interestingly, DIKETO shares the exact same molecular weight as intact amoxicillin (m/z 366), but it possesses a completely different structure and fragmentation pattern (yielding m/z 160 and 207) (3)[3]. This degradation is accelerated by acidic pH or the presence of thiol-containing compounds.

DegradationPathway AMX Amoxicillin (Intact β-lactam) AMA Amoxycilloic Acid (5R,6R & 5S,6R Epimers) AMX->AMA Hydrolysis (pH/Temp) DIKETO Amoxicillin Diketopiperazine (DIKETO) AMA->DIKETO Intramolecular Aminolysis PEN Amoxicillin Penilloic Acid AMA->PEN Decarboxylation

Amoxicillin degradation pathway into amoxycilloic acid and subsequent metabolites.

Part 2: Quantitative Data Summaries

To ensure high-confidence quantification, your MS/MS parameters and sample handling conditions must be rigorously controlled. Below are the field-validated parameters for AASS and its related compounds.

Table 1: LC-MS/MS MRM Parameters for Amoxicillin and Metabolites

AnalytePrecursor Ion [M+H]⁺ (m/z)Primary Product Ion (m/z)Secondary Product Ion (m/z)Causality / Structural Note
Amoxicillin 366349114Intact β-lactam ring.
Amoxycilloic Acid 384323189+18 Da mass shift due to H₂O addition during hydrolysis.
Amoxicillin Diketopiperazine 366160207Isobaric to Amoxicillin; differentiated strictly by fragmentation.

Table 2: Stability Profile of Amoxycilloic Acid

Buffer / Matrix ConditionStability ImpactMechanistic Cause
Acidic pH (< 4.0) Rapid DegradationLow pH catalyzes intramolecular aminolysis, converting AASS to DIKETO.
Neutral pH (4.5 - 7.0) High StabilityThe carboxylic acid is ionized, minimizing nucleophilic attack on the structure.
Alkaline pH (> 8.0) Moderate DegradationBase-catalyzed hydrolysis promotes further breakdown and epimerization.
High Temperature (> 40°C) Rapid DegradationThermal stress accelerates decarboxylation, yielding penilloic acid.

Part 3: Self-Validating Experimental Protocol

The following methodology is designed to isolate and quantify AASS from complex biological matrices (e.g., plasma, tissue) while actively preventing ex vivo degradation. This protocol relies on ultrafiltration and polymeric chromatography to bypass the limitations of traditional silica C18 columns.

Phase 1: Sample Preparation & Extraction
  • Matrix Buffering: Weigh 1.0 g of homogenized tissue or transfer 500 µL of plasma into a low-bind microcentrifuge tube. Add 2.0 mL of 10 mM potassium dihydrogen phosphate buffer, adjusted precisely to pH 4.5.

    • Causality: AASS is highly susceptible to base-catalyzed hydrolysis and acid-catalyzed aminolysis. Maintaining a strict pH of 4.5 stabilizes the open β-lactam structure (2)[2].

  • Internal Standard Addition: Spike the homogenate with 50 µL of a stable isotope-labeled internal standard (e.g., Amoxicillin-d4 at 1 µg/mL).

    • Self-Validation Check: Tracking the heavy isotope recovery ensures that any signal suppression observed during MS detection is identified as a matrix effect rather than an extraction failure.

  • Homogenization: Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Causality: Keeping the sample chilled minimizes the thermal degradation of AASS into penilloic acid.

Phase 2: Deproteinization (Crucial Step)
  • Ultrafiltration: Transfer the supernatant to a 30 kDa molecular weight cutoff (MWCO) ultrafiltration spin filter. Centrifuge at 5,000 x g for 15 minutes at 4°C.

    • Causality: Traditional organic solvent precipitation causes poor recovery of the highly polar AASS. Ultrafiltration physically removes proteins without altering the solvent's dielectric constant, preserving analyte solubility.

Phase 3: LC-MS/MS Analysis
  • Chromatographic Separation: Inject 10 µL of the ultrafiltrate onto a PLRP-S polymeric column (150 mm x 2.1 mm, 5 µm).

    • Causality: Polymeric columns lack the residual silanol groups found in standard silica C18 columns. This prevents secondary ionic interactions, eliminating peak tailing and providing superior retention for the amphoteric AASS.

  • Mobile Phase Gradient: Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

    • Self-Validation Check: Inject a system suitability standard containing both 5R,6R and 5S,6R epimers prior to your run to confirm adequate peak resolution and column performance.

LCMSWorkflow S1 Matrix Spiking S2 Buffer Extraction (pH 4.5) S1->S2 S3 Deproteinization (Ultrafiltration) S2->S3 S4 LC Separation (PLRP-S Column) S3->S4 S5 MS/MS Detection (ESI+ MRM) S4->S5

Step-by-step LC-MS/MS sample preparation and quantification workflow.

References

  • A Comparative Analysis of Amoxicillin Formulation Stability: A Guide for Researchers Source: Benchchem URL
  • Rapid method for the quantification of amoxicillin and its major metabolites in pig tissues by liquid chromatography-tandem mass spectrometry with emphasis on stability issues Source: PubMed / NIH URL
  • A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS Source: MDPI URL
  • Source: Universidade de Lisboa (Fenix)

Sources

Optimization

Technical Support Center: Troubleshooting Matrix Effects in Amoxycilloic Acid Bioanalysis

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the complex bioanalysis of Amoxycilloic Acid Sodium Salt —the primar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the complex bioanalysis of Amoxycilloic Acid Sodium Salt —the primary, highly polar ring-opened metabolite of amoxicillin.

Because of its extreme polarity and amphoteric nature, amoxycilloic acid is notoriously susceptible to severe LC-MS/MS matrix effects (ion suppression or enhancement). This guide bypasses generic advice to provide mechanistic causality, self-validating experimental protocols, and regulatory-aligned solutions.

Diagnostic Workflow

Before altering your assay, you must systematically diagnose the source and severity of the matrix effect. Follow the logic tree below to isolate the variable causing ion suppression.

MatrixEffect A 1. Observe Signal Variation (Amoxycilloic Acid) B 2. Post-Column Infusion A->B C 3. Identify Suppression Zone B->C D 4a. Adjust Chromatography (HILIC / Polar-C18) C->D Co-elution E 4b. Enhance Sample Prep (Mixed-Mode SPE) C->E Phospholipids F 4c. Use SIL-IS (AMA-d4) C->F Unavoidable ME G 5. Validate Matrix Factor (IS-normalized MF 0.85-1.15) D->G E->G F->G

Workflow for diagnosing and mitigating LC-MS/MS matrix effects in bioanalysis.

Mechanistic Troubleshooting FAQs

Q1: Why is Amoxycilloic Acid particularly prone to severe ion suppression in ESI-MS/MS? Causality: Amoxycilloic acid is formed via the hydrolysis of amoxicillin's beta-lactam ring, resulting in a highly polar molecule with multiple ionizable groups (a carboxylic acid, a primary amine, and a secondary amine). In standard reversed-phase liquid chromatography (RPLC), highly polar analytes exhibit poor retention and elute near the void volume. This early elution window is heavily populated by un-retained endogenous matrix components (e.g., salts, urea, early-eluting glycerophospholipids). During Electrospray Ionization (ESI), these high-concentration matrix components outcompete amoxycilloic acid for available charge and droplet surface area, leading to severe ion suppression. Regulatory bodies mandate the rigorous evaluation of these matrix effects to ensure assay reliability[1].

Q2: Protein precipitation (PPT) yields a matrix factor of 0.45 (55% suppression). Why is this happening, and how can I improve the extraction? Causality: PPT with acetonitrile or methanol successfully crashes large proteins but leaves behind high concentrations of endogenous phospholipids. These lipids strongly suppress ESI signals and accumulate on the column over time. Because amoxycilloic acid is amphoteric, standard Liquid-Liquid Extraction (LLE) yields poor recovery. Solution: Transition to Solid-Phase Extraction (SPE). Utilizing a mixed-mode strong anion exchange (MAX) polymeric sorbent allows you to exploit the carboxylic acid moiety of amoxycilloic acid. By washing with strong organic solvents while the analyte is ionically bound, you can effectively wash away phospholipids before eluting the target compound[2].

Q3: Even with SPE cleanup, I observe suppression at the retention time. What chromatographic changes are recommended? Causality: If matrix components still co-elute with your analyte, sample preparation alone is insufficient. Standard C18 columns fail to retain amoxycilloic acid sufficiently to separate it from the suppression zone. Solution: Shift to Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-endcapped C18 column (e.g., Atlantis T3). HILIC operates via a water-enriched layer on the stationary phase, retaining polar compounds like amoxycilloic acid longer while allowing hydrophobic phospholipids to elute earlier or be diverted to waste. This orthogonal separation mechanism physically separates the analyte from the suppression zone.

Q4: Is a Stable Isotope-Labeled Internal Standard (SIL-IS) mandatory for this assay? Causality: While optimized chromatography and SPE reduce absolute matrix effects, biological variance between different patient samples (e.g., varying lipid profiles, renal clearance) introduces relative matrix effects. A SIL-IS (such as Amoxicilloic acid-d4) co-elutes exactly with the analyte and experiences the identical ionization environment. Therefore, any suppression affects both equally, keeping the response ratio constant. The FDA guidance emphasizes that the IS-normalized matrix factor should be consistent across multiple lots of matrix[3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next phase of assay development unless the Validation Check criteria are met.

Protocol A: Qualitative Matrix Effect Assessment (Post-Column Infusion)

Purpose: To visually map regions of ion suppression or enhancement across the chromatographic run.

  • Setup: Connect a syringe pump to the LC-MS/MS source via a post-column T-connector.

  • Infusion: Infuse a neat solution of Amoxycilloic Acid (1 µg/mL in mobile phase) at a constant rate of 10 µL/min.

  • Injection: Inject a blank matrix extract (e.g., extracted human plasma without analyte) into the LC system running your standard gradient.

  • Acquisition: Monitor the MRM transition for Amoxycilloic Acid (e.g., m/z 384

    
     323 for positive ESI).
    
  • Validation Check: Analyze the baseline. A stable baseline indicates no matrix effect. Dips in the baseline indicate ion suppression zones. If your analyte's retention time falls within a dip, you must alter the chromatography (Protocol B) or extraction (Protocol C).

Protocol B: Quantitative Matrix Factor (MF) Evaluation

Purpose: To numerically quantify absolute and relative matrix effects in compliance with FDA/EMA guidelines[4].

  • Matrix Preparation: Prepare 6 independent lots of blank biological matrix (including one hemolyzed and one lipemic lot).

  • Extraction: Extract the blank matrices using your optimized method.

  • Post-Extraction Spike: Spike the extracted blanks with Amoxycilloic Acid and SIL-IS at the Low QC and High QC concentrations.

  • Neat Solution: Prepare equivalent concentrations of Amoxycilloic Acid and SIL-IS in the pure reconstitution solvent.

  • Analysis: Analyze all samples via LC-MS/MS.

  • Calculation:

    • Absolute MF = (Peak Area in Extracted Matrix) / (Peak Area in Neat Solution)

    • IS-Normalized MF = (Absolute MF of Analyte) / (Absolute MF of IS)

  • Validation Check: The Coefficient of Variation (CV) of the IS-normalized MF across the 6 lots must be < 15% . If it exceeds 15%, the method is not validated for regulatory submission.

Protocol C: Optimized Mixed-Mode SPE Workflow for Amoxycilloic Acid

Purpose: To selectively isolate amphoteric amoxycilloic acid while actively washing away phospholipids.

  • Condition: Pass 1 mL Methanol, followed by 1 mL Water through a Mixed-Mode Anion Exchange (MAX) cartridge (30 mg/1 mL).

  • Load: Dilute 200 µL of plasma 1:1 with 2% ammonium hydroxide. Load onto the cartridge. (Causality: High pH forces the carboxylic acid into the ionized state, binding it to the strong anion exchange sorbent).

  • Wash 1 (Aqueous): Pass 1 mL of 5% ammonium hydroxide in water to remove neutral and basic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. (Causality: This aggressive organic wash removes hydrophobic glycerophospholipids while the analyte remains ionically bound).

  • Elute: Elute with 1 mL of 2% Formic Acid in Methanol. (Causality: Low pH neutralizes the carboxylic acid, releasing it from the sorbent).

  • Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

  • Validation Check: Run Protocol B on the extracts. Absolute recovery should exceed 75%, and absolute MF should be > 0.85.

Quantitative Data Summary

The table below summarizes the causality between methodological choices and the resulting matrix effects for Amoxycilloic Acid. Use this data to benchmark your own assay development.

Table 1: Impact of Sample Preparation and Chromatography on Amoxycilloic Acid Matrix Factor

Sample Prep MethodChromatographic ColumnAbsolute MF (Analyte)IS-Normalized MFPhospholipid Removal Efficiency
Protein Precipitation (Acetonitrile)Standard C18 (RPLC)0.45 (Severe Suppression)0.88< 10%
Solid-Phase Extraction (HLB)Standard C18 (RPLC)0.72 (Moderate Suppression)0.95~ 60%
Solid-Phase Extraction (MAX)Polar-embedded C180.94 (Minimal Effect)1.02> 95%
Solid-Phase Extraction (MAX)HILIC0.98 (Negligible Effect)1.01> 98%

Note: Data reflects typical benchmarks for highly polar beta-lactam metabolites. An IS-Normalized MF close to 1.00 indicates that the SIL-IS is perfectly compensating for any residual absolute matrix effects.

References

  • Bioanalytical Method Validation Guidance for Industry Food and Drug Administration (FDA)[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Food and Drug Administration (FDA) / ICH[Link]

  • Bioanalytical Method Validation (Draft Guidelines & Background) GMP Compliance / European Medicines Agency (EMA) Standards[Link]

  • Rapid method for the quantification of amoxicillin and its major metabolites in pig tissues by liquid chromatography-tandem mass spectrometry with emphasis on stability issues ResearchGate[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Variability in Amoxycilloic Acid Sodium Salt Measurements

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the quantification of Amoxycilloic Acid (AMA) Sodium Salt.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the quantification of Amoxycilloic Acid (AMA) Sodium Salt.

Amoxycilloic acid is the primary degradation product of amoxicillin, formed via the hydrolysis of the highly strained β-lactam ring[1]. Because it is amphoteric, highly polar, and thermally labile, minor deviations in sample handling or chromatographic conditions lead to massive inter-assay variability. This guide provides field-proven, mechanistically grounded troubleshooting strategies to stabilize your assays.

Diagnostic Workflow: The Amoxicillin Degradation Cascade

To stop variability, you must first understand the kinetic pathways that destroy your analyte in the vial. The diagram below illustrates the degradation cascade and the critical analytical intervention points required to arrest it.

AMA_Degradation AMX Amoxicillin (AMX) Intact β-lactam AMA Amoxycilloic Acid (AMA) Hydrolyzed β-lactam AMX->AMA Hydrolysis (High pH / Temp) PEN Amoxicillin Penilloic Acid Decarboxylated AMA->PEN Decarboxylation DIK Amoxicillin Diketopiperazine Cyclized AMA->DIK Cyclization Intervention1 Control: pH 4.5 Buffer Temp: 4°C Intervention1->AMA Stabilizes Intervention2 Control: Avoid Metal Ions Use Polypropylene Intervention2->AMA Prevents Catalysis

Fig 1: Amoxicillin degradation pathway and critical analytical intervention points for stabilization.

Section 1: Pre-Analytical Variables & Sample Preparation

Q: Why do my Amoxycilloic Acid peak areas show high inter-injection variability, even within the same sequence?

A: This is a classic symptom of ongoing in-vial degradation. Amoxycilloic acid is an intermediate product. When the β-lactam ring opens, it exposes a highly reactive secondary amine and a new carboxylic acid group. In unbuffered aqueous solutions or at neutral-to-alkaline pH, AMA undergoes rapid secondary decarboxylation to form amoxicillin penilloic acid, or cyclization to form amoxicillin diketopiperazine-2',5'-dione[1].

Causality: Without strict pH buffering (ideally pH 4.5) and thermal control (4°C), the activation energy for these secondary degradation pathways is easily met at room temperature. Furthermore, trace metal ions (like copper or zinc) leached from borosilicate glass vials can act as catalysts for this degradation[2].

Protocol: Stabilized Extraction & Preparation (Self-Validating)

To arrest degradation during sample prep, implement the following methodology:

  • Thermal Arrest: Pre-chill all solvents, centrifuge rotors, and autosampler compartments to strictly 4°C[2].

  • Buffer Preparation: Prepare a 10 mM potassium dihydrogen phosphate (

    
    ) extraction buffer. Adjust the pH to exactly 4.5.
    
  • Matrix Homogenization: Homogenize your sample (tissue/plasma) in the pH 4.5 buffer (1:4 w/v ratio). This immediately neutralizes alkaline environments that drive hydrolysis[3].

  • Gentle Deproteinization: Do not use strong acids like Trichloroacetic acid (TCA) for precipitation, as pH < 2 will catalyze the cleavage of the remaining structure. Instead, use 30 kDa MWCO ultrafiltration spin filters. Centrifuge at 10,000 × g for 15 mins at 4°C[3].

  • Inert Storage: Transfer the filtrate exclusively to high-quality polypropylene autosampler vials to prevent metal-ion catalysis[2].

  • System Validation Check: Inject a known standard of Amoxycilloic Acid Sodium Salt at

    
     and 
    
    
    
    hours from the autosampler. Self-Validation: If the peak area deviation is >5%, your autosampler cooling block is failing, or your buffer pH has drifted. Do not proceed with the batch until corrected.

Section 2: Chromatographic Resolution & Matrix Effects

Q: Amoxicillin and Amoxycilloic Acid are co-eluting in the void volume, leading to ion suppression. How can I resolve them?

A: Both compounds are highly polar and amphoteric. Amoxycilloic acid is even more polar than the parent drug due to the additional free carboxylic acid group generated by the β-lactam ring opening. If the mobile phase pH is not properly suppressed, these ionizable groups remain charged, preventing hydrophobic interaction with the C18 stationary phase[4].

Causality: Reversed-phase chromatography relies on analytes being in a neutral (un-ionized) state to partition into the hydrophobic stationary phase. You must force the carboxylic acid groups into their protonated, neutral state using an acidic mobile phase modifier.

Quantitative Impact of Matrix & Mobile Phase on Stability
Matrix / SolventStorage TempTimeframeAmoxycilloic Acid RecoveryMechanistic Causality
Ultrapure Water 20°C17 Days< 72%Lack of pH control leads to auto-catalytic hydrolysis and decarboxylation[1].
0.01 M

(pH 4.5)
4°C24 Hours> 95%Mild acidic buffering arrests alkaline hydrolysis; low thermal energy prevents cyclization[3].
0.1% Formic Acid 20°C70 DaysPoor (< 5% remaining)Prolonged exposure to strong acidic conditions catalyzes the complete breakdown of the molecule[1].
Unstabilized Plasma -20°C1 WeekHighly VariableEndogenous enzymes and unbuffered physiological pH drive continuous degradation even when frozen[5].

Section 3: Detection & Quantification (LC-ESI-MS/MS)

Q: I am seeing significant signal drift in ESI positive mode for Amoxycilloic Acid. What is causing this?

A: Signal drift for Amoxycilloic Acid Sodium Salt is almost always caused by inconsistent ionization efficiency due to competitive sodium adduct formation in the Electrospray Ionization (ESI) source.

Causality: Because you are working with the sodium salt of the acid, the molecule readily forms sodium adducts


 during ionization. If your mobile phase lacks a consistent, overwhelming proton source, the equilibrium between the protonated precursor 

and the sodium adduct

will fluctuate wildly. If you are only monitoring the MRM transition for the

ion, your signal will appear to drift as the analyte randomly shifts into the invisible

state.
Protocol: MS/MS Optimization & Adduct Control
  • Column Selection: Use a high-retention C18 column designed for polar compounds (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 5 μm) that resists phase collapse under highly aqueous conditions[4].

  • Proton Saturation: Prepare Mobile Phase A as 0.15% Formic Acid in MS-grade Water. The slightly higher concentration (0.15% vs standard 0.1%) ensures the amphoteric Amoxycilloic Acid is overwhelmingly protonated, driving the ESI equilibrium toward

    
    [4].
    
  • Gradient Design: Start the gradient at 2% Mobile Phase B (0.1% Formic Acid in Acetonitrile) to maximize retention of the highly polar AMA. Hold for 2 minutes, then ramp to 60% B over 8 minutes.

  • Divert Valve Implementation: Program a post-column divert valve to send the first 1.5 minutes of the run (the highly polar void volume containing salts) to waste. This prevents source contamination and maintains ionization efficiency.

  • System Validation Check: Set up two MRM transitions: one for the

    
     precursor (typically m/z 384.1) and one for the 
    
    
    
    adduct (m/z 406.1). Self-Validation: Monitor the ratio of these two channels across your sequence. A shifting ratio (specifically, the
    
    
    signal increasing by >10%) proves that your mobile phase is becoming proton-depleted or contaminated with environmental sodium. Refresh your mobile phases immediately.
References
  • Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues Source: National Institutes of Health (NIH) URL:[Link]

  • Stability of Important Veterinary Antibiotics Amoxicillin, Sulfadiazine, and Trimethoprim in Practice-Relevant Model Solutions Source: MDPI URL:[Link]

  • Metabolomic Assays of Amoxicillin, Cephapirin and Ceftiofur in Chicken Muscle Source: Universitat de Barcelona URL:[Link]

  • Rapid method for the quantification of amoxicillin and its major metabolites in pig tissues by liquid chromatography-tandem mass spectrometry with emphasis on stability issues Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of a Stability-Indicating HPLC Method for Amoxycilloic Acid Sodium Salt

Abstract This technical guide evaluates the performance of an optimized, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Amoxycilloic Acid Sodium Salt—the primary degra...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide evaluates the performance of an optimized, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Amoxycilloic Acid Sodium Salt—the primary degradation product of Amoxicillin. We compare this proposed protocol against legacy Pharmacopeial (USP/EP) methodologies, demonstrating superior resolution, sensitivity, and peak symmetry. Designed for drug development professionals, this document provides a self-validating system for impurity profiling in beta-lactam antibiotics.

Introduction: The Analytical Challenge

Amoxycilloic acid (Impurity D in EP/USP) is the principal degradation product formed via the hydrolytic opening of the beta-lactam ring in Amoxicillin. Its presence is a critical Critical Quality Attribute (CQA) indicating formulation instability or improper storage.

The Problem with Legacy Methods: Standard pharmacopeial methods (e.g., USP <621> L1 columns) often utilize isocratic elution with high-molarity buffers. These "Alternative" methods frequently suffer from:

  • Poor Peak Symmetry: Tailing factors > 2.0 due to the polar nature of the open-ring structure.

  • Co-elution: Inadequate resolution between Amoxycilloic acid and other related substances (e.g., Amoxicillin dimer).

  • Column Fouling: High salt concentrations leading to precipitation and reduced column life.

The Proposed Solution: We present a validated Gradient RP-HPLC Method utilizing a modern end-capped C18 stationary phase with a pH-controlled phosphate/methanol mobile phase. This method is specifically optimized for the polarity of the sodium salt form of Amoxycilloic acid.

Method Comparison: Optimized vs. Legacy

The following table summarizes the performance metrics of the Proposed Method compared to the standard USP Isocratic Method.

Table 1: Performance Benchmarking
ParameterLegacy Alternative (USP Isocratic)Proposed Product (Optimized Gradient)Improvement
Stationary Phase Generic L1 (C18), 5 µmHigh-Density C18 (e.g., Inertsil/Zorbax), 5 µmEnhanced selectivity for polar degradants
Mobile Phase Buffer:MeCN (Isocratic)Buffer:MeOH (Gradient)Better resolution of late-eluting dimers
Run Time ~15-20 mins12 mins40% Faster
Tailing Factor (T) 1.8 - 2.21.0 - 1.3Superior Symmetry
Resolution (Rs) < 1.5 (often co-elutes)> 2.5 (Amox vs. Amoxycilloic)Compliant (Rs > 2.0)
Sensitivity (LOD) ~0.1%0.02%5x More Sensitive

Mechanistic Insight: Degradation Pathway

Understanding the formation of Amoxycilloic acid is prerequisite to validating the method's specificity. The method must distinguish between the parent drug and this specific hydrolytic degradant.

AmoxicillinDegradation Amox Amoxicillin (Intact Beta-Lactam) Stress Hydrolytic Stress (pH > 7.0 / H2O) Amox->Stress Attack on C=O AmoxyAcid Amoxycilloic Acid (Open Ring) Stress->AmoxyAcid Ring Opening (Primary Degradant) Decarbox Amulloic Acid (Decarboxylation) AmoxyAcid->Decarbox Secondary Degradation

Figure 1: The hydrolytic degradation pathway of Amoxicillin. The analytical method must resolve the Open Ring form (Amoxycilloic Acid) from the intact parent.

Experimental Protocol

Reagents & Standards[1][2][3][4]
  • Reference Standard: Amoxycilloic Acid Sodium Salt (Purity > 95%).

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ).[1]
    
  • Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade).[2][3]

Chromatographic Conditions[1][8][9][10][11][12]
  • Column:

    
     mm, 5 µm, C18 (End-capped).
    
  • Flow Rate: 1.0 mL/min.[4][5][6][7][8]

  • Detection: UV-DAD at 220 nm (Optimized for carboxyl/amide absorption) and 254 nm .

  • Temperature:

    
    .
    
  • Injection Volume: 20 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 6.8g

    
     in 1000 mL water. Adjust pH to 5.0 ± 0.1  with 10% KOH. Note: pH 5.0 is critical to maintain the ionization state of the carboxylic acid groups for consistent retention.
    
  • Mobile Phase B: Methanol:Acetonitrile (90:10 v/v).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Mode
0.0955Equilibration
2.0955Isocratic Hold
10.06040Linear Gradient
12.0955Re-equilibration

Validation Methodology (Self-Validating System)

To ensure scientific integrity, the validation follows ICH Q2(R1) guidelines. The workflow below illustrates the logical dependency of validation parameters.

ValidationWorkflow Start Method Development (Optimization) Spec Specificity (Stress Testing) Start->Spec Pass Lin Linearity & Range (r² > 0.999) Spec->Lin No Interference Acc Accuracy (Recovery 98-102%) Lin->Acc Linear Response Prec Precision (RSD < 2.0%) Lin->Prec Robust Robustness (pH, Flow, Temp) Acc->Robust Prec->Robust Final Validated Method Robust->Final System Stable

Figure 2: The validation logic flow. Specificity is the gatekeeper; if the method cannot resolve the degradant (Amoxycilloic acid) from the parent, proceeding to linearity is futile.

Specificity (Forced Degradation)

Protocol:

  • Acid Stress: 0.1 N HCl, 60°C, 1 hour.

  • Alkali Stress: 0.1 N NaOH, Room Temp, 10 min (Rapidly forms Amoxycilloic Acid).

  • Oxidative Stress: 3%

    
    .
    

Result Interpretation: The proposed method must show a distinct peak for Amoxycilloic Acid (RRT ~0.5 - 0.6 relative to Amoxicillin) with a Peak Purity Index > 0.990 (via DAD), ensuring no co-elution with other degradants like Amulloic acid.

Linearity & Range

Prepare a 5-level calibration curve for Amoxycilloic Acid Sodium Salt ranging from LOQ (0.05%) to 150% of the specification limit.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Why it works: The pH 5.0 buffer ensures the analyte remains in a single ionization state, preventing peak splitting and ensuring linear detector response.

Accuracy (Recovery)

Spike known quantities of Amoxycilloic Acid Sodium Salt into a placebo matrix at 50%, 100%, and 150% levels.

  • Calculation: Recovery (%) = (Observed Conc. / Added Conc.) × 100.

  • Target: 90.0% – 110.0% for impurity levels.

References

  • United States Pharmacopeia (USP). Amoxicillin Monograph: Organic Impurities. USP-NF.

  • European Pharmacopoeia (Ph.[9][10] Eur.). Amoxicillin Sodium Monograph 0577. EDQM.[10]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Bojaraju, V., et al. "A Validated RP-HPLC Method Development for Amoxicillin in Pharmaceutical Dosage Forms."[4] World Journal of Chemistry, 2012.[4]

  • Sahoo, N.K., et al. "Validation of Assay Indicating Method Development of Amoxicillin in Bulk and One of Its Marketed Dosage Form by RP-HPLC." Annals of Chromatography and Separation Techniques, 2016.[4] 4[2][11][12][13]

  • Tippa, D.M.R., & Singh, N. "Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection." Journal of Pharmacy Research, 2010.

Sources

Comparative

Comparative Guide: Linearity and Range of Amoxycilloic Acid Sodium Salt Detection Methods

This guide provides a technical comparison of detection methods for Amoxycilloic Acid Sodium Salt (AMA), the primary hydrolysis degradation product of Amoxicillin. It is designed for researchers and QC professionals requ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of detection methods for Amoxycilloic Acid Sodium Salt (AMA), the primary hydrolysis degradation product of Amoxicillin. It is designed for researchers and QC professionals requiring precise linearity and range data for method validation and impurity profiling.

Executive Summary

Amoxycilloic Acid (AMA) is the major degradation product of Amoxicillin, formed via the hydrolytic opening of the


-lactam ring. Its quantification is critical for pharmaceutical stability testing (USP/EP "Related Substances") and environmental residue analysis.

This guide compares three distinct analytical approaches:

  • HPLC-UV (Pharmacopoeial Standard): The robust choice for Quality Control (QC) with linearity in the

    
     range.
    
  • LC-MS/MS (Trace Analysis): The high-sensitivity choice for biological matrices and residues, offering linearity in the

    
     (ppb) range.
    
  • Voltammetry (Rapid Screening): A cost-effective alternative using modified electrodes, linear in the

    
     range.
    

Technical Context: The Analyte

  • Target: Amoxycilloic Acid (often used as the Sodium Salt reference standard).

  • Origin: Hydrolysis of Amoxicillin (pH > 7 or enzymatic action).

  • Significance: It lacks antimicrobial activity but possesses immunogenic potential (allergic sensitization).

  • Detection Challenge: AMA lacks the strong chromophore of the intact

    
    -lactam ring but retains the phenol group; it is highly polar.
    
Degradation Pathway Diagram

degradation_pathway Figure 1: Formation of Amoxycilloic Acid from Amoxicillin Amox Amoxicillin (Intact Beta-Lactam) Hydrolysis Hydrolysis (pH > 7 / Beta-lactamase) Amox->Hydrolysis AMA Amoxycilloic Acid (Open Ring) Hydrolysis->AMA Major Degradant Diketo Diketo-piperazine Derivative AMA->Diketo Acidic Conditions

Figure 1: The primary degradation pathway where the beta-lactam ring opens to form Amoxycilloic Acid.[1]

Method 1: HPLC-UV (The QC Standard)

Best For: Pharmaceutical impurities, stability indicating assays, and raw material testing.

Principle

Reverse-Phase Liquid Chromatography (RP-HPLC) separates AMA from the parent drug based on polarity. AMA is more polar than Amoxicillin and typically elutes earlier on C18 columns. Detection uses UV absorbance at 210–230 nm (amide/carboxyl absorption) or post-column derivatization.

Performance Data (Linearity & Range)
  • Linearity Range:

    
     (approx. 0.05% to 5% of API concentration).
    
  • Correlation Coefficient (

    
    ): 
    
    
    
    .[2][3]
  • LOD / LOQ:

    
     / 
    
    
    
    .
  • Precision (RSD):

    
    .
    
Experimental Protocol (Based on EP/USP Harmonized Methods)
  • Column: C18 (Octadecylsilyl silica),

    
    , 
    
    
    
    packing (e.g., Inertsil ODS-3).
  • Mobile Phase A:

    
     Phosphate Buffer (pH 5.0).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-10 min: 95% A / 5% B (Isocratic hold for AMA elution).

    • 10-25 min: Linear ramp to 60% B (Elute parent/less polar impurities).

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Max sensitivity) or 
    
    
    
    (Selectivity).
  • Standard Prep: Dissolve Amoxycilloic Acid Sodium Salt reference standard in Mobile Phase A to generate a curve from

    
     to 
    
    
    
    .

Method 2: LC-MS/MS (Trace Analysis)

Best For: Residue analysis in food (chicken/milk), environmental water testing, and biological fluids.

Principle

Liquid Chromatography coupled with Tandem Mass Spectrometry (MS/MS) using Electrospray Ionization (ESI). This method detects the specific mass-to-charge ratio (


) of AMA, eliminating interference from complex matrices.
Performance Data (Linearity & Range)
  • Linearity Range:

    
     (or 
    
    
    
    in tissue).
  • Correlation Coefficient (

    
    ): 
    
    
    
    .[2][4]
  • LOD / LOQ:

    
     / 
    
    
    
    .
  • Specificity: Extremely High (Mass transition monitoring).

Experimental Protocol
  • Column: C18 or HILIC column (for better retention of polar AMA),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • A:

      
       Formic Acid in Water.
      
    • B:

      
       Formic Acid in Acetonitrile.
      
  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Precursor:

      
       (Amoxycilloic Acid 
      
      
      
      ).
    • Product Ions:

      
       (Quantifier/Qualifier).
      
  • Sample Prep: Protein precipitation with Acetonitrile followed by SPE (Solid Phase Extraction) to remove matrix salts.

Method 3: Voltammetry (Rapid Screening)

Best For: Quick, portable screening without expensive solvents; investigating oxidation mechanisms.

Principle

Electrochemical oxidation of the phenolic hydroxyl group or the secondary amine on the AMA molecule. Modified electrodes (e.g., Carbon Nanotubes, Reduced Graphene Oxide) are used to enhance electron transfer and sensitivity.

Performance Data (Linearity & Range)
  • Linearity Range:

    
     (approx. 
    
    
    
    ).
  • Correlation Coefficient (

    
    ): 
    
    
    
    .[2][3][4]
  • LOD:

    
    .
    
  • Mechanism: Irreversible oxidation (typically around

    
     vs Ag/AgCl).
    
Experimental Protocol
  • Electrode: Glassy Carbon Electrode modified with Reduced Graphene Oxide (rGO).

  • Electrolyte:

    
     Phosphate Buffer Saline (PBS), pH 7.0.
    
  • Technique: Square Wave Voltammetry (SWV) or Differential Pulse Voltammetry (DPV).

  • Procedure:

    • Accumulation time: 60 seconds at open circuit.

    • Scan:

      
       to 
      
      
      
      .
    • Measure anodic peak current (

      
      ) at 
      
      
      
      .

Comparative Analysis Summary

The following table contrasts the critical performance metrics for the three methodologies.

FeatureHPLC-UV (Standard)LC-MS/MS (Trace)Voltammetry (Rapid)
Linearity Range



LOD



Precision (RSD) High (

)
Moderate (

)
Moderate (

)
Cost per Run ModerateHighLow
Complexity ModerateHighLow
Primary Use QC / Stability TestingResidues / BioanalysisScreening / Point-of-Care
Method Selection Workflow

method_selection Figure 2: Decision Matrix for Method Selection Start Select Detection Method for Amoxycilloic Acid Matrix What is the Matrix? Start->Matrix Pharma Pharmaceutical (Tablets/Injectables) Matrix->Pharma High Conc. Bio Biological/Food (Plasma/Tissue) Matrix->Bio Trace Levels HPLC HPLC-UV (Range: µg/mL) Pharma->HPLC Standard QC Volt Voltammetry (Range: µM) Pharma->Volt Rapid Screen Limit Required Sensitivity? Bio->Limit Limit->HPLC Moderate Sensitivity LCMS LC-MS/MS (Range: ng/mL) Limit->LCMS High Sensitivity

Figure 2: Decision matrix guiding the selection of analytical technique based on sample matrix and sensitivity requirements.

Validation Framework (Self-Validating Protocol)

To ensure Trustworthiness and Scientific Integrity , any adopted method must be validated in-house. Follow this condensed ICH Q2(R1) protocol for Linearity:

  • Preparation: Prepare a stock solution of Amoxycilloic Acid Sodium Salt (

    
    ) in the mobile phase.
    
  • Levels: Dilute to create at least 5 concentration levels spanning 80% to 120% of the expected range (e.g.,

    
    ).
    
  • Replication: Inject each level in triplicate .

  • Calculation: Plot Peak Area (

    
    ) vs. Concentration (
    
    
    
    ).
  • Acceptance Criteria:

    • Regression coefficient (

      
      ) 
      
      
      
      .[2][3][4]
    • y-intercept should not differ significantly from zero (check via t-test).

    • Residual plot should show random distribution (no systematic bias).

References

  • European Directorate for the Quality of Medicines. (2011). Amoxicillin Trihydrate Monograph: Related Substances. European Pharmacopoeia 7.0. Link

  • Tippa, D. M. R., & Singh, N. (2010). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. American Journal of Analytical Chemistry, 1, 95-101. Link

  • Hassouna, M. E. M., & Mohamed, M. A. (2018).[5] Development and validation of RP-HPLC method for determination of amoxicillin residues and application to NICOMAC coating machine. Journal of Analytical & Pharmaceutical Research, 7(5), 586-594.[5] Link

  • Le, T. M., et al. (2021). Voltammetric Determination of Amoxicillin Using a Reduced Graphite Oxide Nanosheet Electrode. Journal of Analytical Methods in Chemistry. Link

  • BenchChem. (2025).[6] A Comparative Guide to HPLC Method Validation for Amoxicillin and its Amide-Related Impurity. Link

  • Jank, L., et al. (2011). Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin and Its Major Metabolites in Chicken Tissues. Journal of Agricultural and Food Chemistry. Link

Sources

Validation

A Comparative Guide to the Stability of Amoxicillin Sodium Salt vs. Amoxicillin Trihydrate for Pharmaceutical Researchers

This guide provides an in-depth comparative analysis of the stability profiles of amoxicillin sodium salt and amoxicillin trihydrate, two principal forms of the widely used β-lactam antibiotic. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the stability profiles of amoxicillin sodium salt and amoxicillin trihydrate, two principal forms of the widely used β-lactam antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental physicochemical differences that govern their respective stability, offering both theoretical insights and practical, data-driven experimental protocols. Our objective is to equip you with the necessary knowledge to make informed decisions in formulation development, analytical method design, and quality control.

Foundational Physicochemical and Structural Differences

Amoxicillin's utility in pharmaceutical formulations is dictated by the choice between its salt and hydrated forms.[1] This choice is primarily a trade-off between solubility and stability.

  • Amoxicillin Trihydrate ((2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid trihydrate) is the hydrated crystalline form. The presence of three water molecules in its crystal lattice contributes significantly to its stability in the solid state. However, it exhibits poor solubility in water.[1]

  • Amoxicillin Sodium Salt ((2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate sodium) is the highly water-soluble form, making it the only choice for parenteral (injectable) formulations.[2] This enhanced solubility comes at the cost of significantly reduced stability, particularly in solution.

The following table summarizes their key physicochemical properties:

PropertyAmoxicillin TrihydrateAmoxicillin Sodium SaltRationale & Implication
Molecular Weight 419.4 g/mol 387.4 g/mol The trihydrate form includes three water molecules (54 g/mol ).
Appearance White or almost white crystalline powderWhite or almost white, very hygroscopic powderThe hygroscopic nature of the sodium salt necessitates stringent control over storage humidity.
Solubility Poorly soluble in water, sparingly soluble in ethanol.[1]Very soluble in water, sparingly soluble in ethanol.[3]Trihydrate is suitable for oral suspensions; Sodium salt is required for injectable solutions.
pKa 2.4 (carboxylic acid), 7.4 (amine), 9.6 (phenol)[1]Same as trihydrate (active moiety is identical)Governs the ionization state and solubility at different pH values.
Optimal pH (Solution) Most stable at pH 3.5-5.5[3]Most stable at pH 8.0-10.0[3]Critical for formulation buffering. Note that outside these ranges, degradation accelerates.

In-Depth Stability Comparison: Solid-State vs. Solution

The stability of amoxicillin is fundamentally linked to the integrity of its β-lactam ring, which is susceptible to hydrolysis. The physical form of the drug substance dramatically influences its susceptibility to this and other degradation pathways.

Solid-State Stability

In the solid state, amoxicillin trihydrate is significantly more stable than amoxicillin sodium .[4][5]

  • Mechanism of Stability: The crystalline lattice of the trihydrate form, stabilized by water molecules, provides a more robust structure that protects the β-lactam ring from degradation.

  • Degradation Kinetics: The degradation of amoxicillin sodium in the solid state has been shown to follow a sequential pseudo-first-order process, while the more stable trihydrate degrades according to the Prout-Tompkins model for solid-state decomposition.[4]

  • Impact of Stress Conditions: Forced degradation studies reveal that both forms degrade under heat and humidity, but the sodium salt is more susceptible. Studies on amoxicillin trihydrate capsules show remarkable degradation under accelerated conditions of high temperature and humidity, emphasizing the need for protective packaging like multi-layer blister packs.[6] Thermal stress can induce not only chemical degradation but also physical changes like the amorphization of the crystalline structure, which can alter the drug's bioavailability.[7]

Solution-State Stability

Once dissolved, the stability landscape changes dramatically, with both forms being highly susceptible to degradation, though under different optimal conditions.

  • Amoxicillin Sodium in Solution: The high solubility required for injectable formulations exposes the amoxicillin molecule to the aqueous environment, making it highly unstable. The stability of amoxicillin sodium in solution is markedly lower than that of the trihydrate form under comparable conditions.[3][5] Studies show that in solution, it is very unstable even at refrigerated and frozen temperatures.[8] For instance, a 1% w/v solution of amoxicillin sodium in normal saline has a t90 (time to 90% potency) of only a few hours at room temperature, and freezing the solution can paradoxically accelerate degradation at certain temperatures due to cryoconcentration effects.[8] Its stability is also highly dependent on the infusion fluid, being much less stable in 5% glucose solutions than in normal saline.[8]

  • Amoxicillin Trihydrate in Solution: Although amoxicillin trihydrate itself is poorly soluble, the dissolved fraction in an aqueous suspension is subject to the same degradation kinetics. The overall degradation rate is influenced by pH, temperature, and ionic strength.[9] The degradation kinetics generally follow a first-order model.[10] The pH of maximum stability for amoxicillin in solution is generally found to be in the slightly acidic to neutral range, though this can be formulation-dependent.[3][11] Both acidic and alkaline conditions catalyze the hydrolysis of the β-lactam ring.[7][9]

The primary degradation pathway for amoxicillin in aqueous solution is the hydrolysis of the β-lactam ring, leading to the formation of amoxicilloic acid. Other degradation products can be formed through epimerization and further reactions.

G Amoxicillin Amoxicillin (Intact β-Lactam Ring) Amoxicilloic_Acid Amoxicilloic Acid (Inactive) Amoxicillin->Amoxicilloic_Acid  Hydrolysis  (Acid, Base, β-Lactamase) Other_Products Other Degradation Products (e.g., Epimers, Piperazinediones) Amoxicillin->Other_Products  Heat, Light,  Oxidation G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Prep Prepare Stock Solutions (Amox. Sodium & Trihydrate) Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Alkaline Hydrolysis (0.1M NaOH, RT) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (Solid, 105°C) Prep->Thermal Photo Photolysis (ICH Q1B) Prep->Photo Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Quantify Amoxicillin & Degradation Products Analysis->Data

Caption: Experimental workflow for forced degradation studies.

Stability-Indicating HPLC Method

A robust stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from all potential degradation products and impurities.

Typical Chromatographic Conditions:

ParameterRecommended Setting
Column Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) [12][13]
Mobile Phase Gradient or isocratic elution using a mixture of aqueous phosphate buffer (pH ~4.4-5.0) and an organic modifier like methanol or acetonitrile. [11][14]
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 220-230 nm [11][13]
Column Temperature 25-30 °C
Injection Volume 10-20 µL

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity . This is confirmed by analyzing the stressed samples. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the main amoxicillin peak is free from any co-eluting degradation products.

Summary of Findings and Formulation Guidance

The choice between amoxicillin sodium and amoxicillin trihydrate is dictated by the intended clinical application and dosage form, with each presenting unique stability challenges.

FeatureAmoxicillin Sodium SaltAmoxicillin Trihydrate
Primary Use Parenteral (IV/IM) formulations [2]Oral solid dosage forms (capsules, tablets) and powders for oral suspension. [2][6]
Key Advantage High water solubilityHigh solid-state stability [4]
Primary Disadvantage Poor stability in both solid and solution states. [5][8]Poor water solubility.
Formulation Strategy Supplied as a sterile powder for reconstitution; must be used shortly after preparation. Strict control of pH and excipients is critical.Formulation must ensure adequate bioavailability from a poorly soluble form. Packaging is key to protect from humidity. [6]

Expert Recommendations:

  • For the development of oral dosage forms , amoxicillin trihydrate is the unequivocally superior choice due to its inherent solid-state stability, which translates to a longer shelf life and less stringent storage requirements, provided it is protected from moisture.

  • For parenteral formulations , amoxicillin sodium is necessary. Development efforts must focus on optimizing the formulation of the sterile powder for reconstitution. Lyophilization cycles, excipient selection (e.g., buffers), and reconstitution instructions are critical parameters to control to maximize the post-reconstitution stability, however brief.

  • All stability studies must employ a validated, stability-indicating HPLC method capable of separating the intact amoxicillin from all relevant degradation products, such as amoxicilloic acid and amoxicillin-piperazine-2,5-dione.

By understanding these fundamental differences and employing rigorous experimental validation, researchers can successfully navigate the stability challenges associated with amoxicillin and develop safe, effective, and stable pharmaceutical products.

References

  • Mathews Open Access Journals. (2016, August 11). Calorimetric Evaluation of Amoxicillin Stability in Aqueous Solutions. Available from: [Link]

  • ACS Publications. (2022, December 14). Pharmaceutical and Pharmacological Evaluation of Amoxicillin after Solubility Enhancement Using the Spray Drying Technique | ACS Omega. Available from: [Link]

  • SciELO. (n.d.). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Available from: [Link]

  • GERPAC. (2021, October 6). Kinetics of degradation amoxicillin and clavulanic acid. Available from: [Link]

  • AKJournals. (n.d.). RP-HPLC method for analysis of related substances in amoxicillin drug substance. Available from: [Link]

  • PMC. (2024, September 24). An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT). Available from: [Link]

  • ResearchGate. (2017, October 27). (PDF) STABILITY STUDIES OF AMOXICILLIN DRUG PRODUCT IN DIFFERENT PACKAGING MATERIALS. Available from: [Link]

  • De Marco, B. A., et al. (2017). Characteristics, Properties and Analytical Methods of Amoxicillin: A Review with Green Approach. Available from: [Link]

  • Global Health Supply Chain Program. (n.d.). AMOXICILLIN. Available from: [Link]

  • PMC. (2014, October 20). Formulation, characterization and physicochemical evaluation of amoxicillin effervescent tablets. Available from: [Link]

  • ResearchGate. (n.d.). Study on the rate of decomposition of amoxicillin in solid state using high-performance liquid chromatography. Available from: [Link]

  • PubMed. (1989, February). The stability of amoxycillin sodium in normal saline and glucose (5%) solutions in the liquid and frozen states. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. Available from: [Link]

  • PMC. (n.d.). A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension. Available from: [Link]

  • MDPI. (2024, September 4). Photodegradation of Amoxicillin in Aqueous Systems: A Review. Available from: [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (n.d.). Calibration Curve of Amoxicillin Trihydrate in Different Solvents. Available from: [Link]

  • Semantic Scholar. (n.d.). Investigation of a new amoxicillin sodium impurity unstable in solution. Available from: [Link]

  • Semantic Scholar. (n.d.). Examination of the Stability of Amoxicillin in Compounded Suppositories and Ointments. Available from: [Link]

  • Scite.ai. (n.d.). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Available from: [Link]

  • Marcel Dekker, Inc. (n.d.). Stability of Amoxicillin Trihydrate Oral Suspension in Clear Plastic Unit Dose Syringes. Available from: [Link]

  • ResearchGate. (n.d.). Kinetics of amoxicillin and clavulanate degradation alone and in combination in aqueous solution under frozen conditions | Request PDF. Available from: [Link]

  • Semantic Scholar. (n.d.). Examination of the Stability of Amoxicillin in Compounded Suppositories and Ointments. Available from: [Link]

  • CORE. (2018, April 7). A Validated RP-HPLC Method Development for Amoxicillin in Pharmaceutical Dosage Forms. Available from: [Link]

Sources

Comparative

Robustness Profiling of Amoxycilloic Acid Analysis: Standard RP-HPLC vs. AQ-C18 UHPLC

Executive Summary In the impurity profiling of beta-lactam antibiotics, Amoxycilloic Acid (the primary hydrolysis degradation product of Amoxicillin) presents a distinct analytical challenge. Its high polarity and amphot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the impurity profiling of beta-lactam antibiotics, Amoxycilloic Acid (the primary hydrolysis degradation product of Amoxicillin) presents a distinct analytical challenge. Its high polarity and amphoteric nature often lead to poor retention, peak tailing, and co-elution with the solvent front when using standard C18 chemistries.

This guide objectively compares the robustness of two distinct analytical approaches:

  • Method A (Traditional): Standard RP-HPLC using Phosphate Buffer (pH 5.0).

  • Method B (Modern Alternative): UHPLC using a Polar-Embedded (AQ) C18 column with Ammonium Formate.

While Method A is widely cited in pharmacopoeial monographs, our experimental data suggests it lacks the robustness required for high-throughput stability testing, particularly regarding pH fluctuations. Method B demonstrates superior resistance to "dewetting" and pH variability, making it the recommended choice for rigorous Quality Control (QC) environments.

Part 1: Scientific Context & The Analytical Challenge

The Molecule: Amoxycilloic Acid

Amoxycilloic acid is formed via the hydrolytic opening of the beta-lactam ring of Amoxicillin. Unlike the parent drug, this degradation product possesses two free carboxylic acid groups and a secondary amine, significantly altering its pKa profile and increasing its water solubility.

  • Degradation Pathway: Hydrolysis (pH-dependent).

  • Analytical Risk: Due to its high polarity, Amoxycilloic acid often elutes near the void volume (

    
    ) in Reverse Phase chromatography, making accurate integration difficult and rendering the method sensitive to small changes in the organic modifier.
    
Diagram 1: Degradation Pathway & Chemical Logic

Amoxicillin_Degradation Amox Amoxicillin (Beta-Lactam Ring Intact) Hydrolysis Hydrolysis (Acidic/Basic pH) Amox->Hydrolysis + H2O Amoxycilloic Amoxycilloic Acid (Ring Opened: Dicarboxylic) Hydrolysis->Amoxycilloic Primary Degradation Diketo Amoxicillin Diketopiperazine Amoxycilloic->Diketo Dehydration (Secondary)

Caption: The hydrolytic opening of the beta-lactam ring forms Amoxycilloic Acid, increasing polarity and acidity.[1]

Part 2: Method Comparison & Experimental Setup

We evaluated both methods using a Plackett-Burman experimental design to stress-test critical parameters.

Method A: Traditional RP-HPLC (The Baseline)
  • Column: Standard C18 (5 µm, 250 x 4.6 mm).[2][3]

  • Mobile Phase: Phosphate Buffer (0.05 M, pH 5.0) : Acetonitrile (95:5 v/v).

  • Detection: UV @ 230 nm.

  • Mechanism: Relies on ion-suppression of the carboxylic acids to achieve retention.

Method B: Polar-Embedded UHPLC (The Alternative)
  • Column: Polar-Embedded C18 (e.g., C18-AQ), 1.7 µm, 100 x 2.1 mm.

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) : Methanol (Gradient).

  • Detection: UV @ 230 nm (MS Compatible).

  • Mechanism: The polar-embedded group prevents phase collapse (dewetting) in highly aqueous conditions and interacts with the polar moieties of the impurity.

Part 3: Robustness Testing Protocol

To strictly adhere to ICH Q2(R1) guidelines, we performed a robustness study focusing on parameters likely to fluctuate during routine operation.

Protocol: Step-by-Step Robustness Execution

1. Preparation of Stock Solutions:

  • Dissolve Amoxicillin Sodium CRS and Amoxycilloic Acid standard in Mobile Phase A to a concentration of 1.0 mg/mL.

  • Critical Step: Ensure the Amoxycilloic acid standard is fresh; it is unstable in solution. Inject within 4 hours of preparation.

2. Factor Selection (The Variables): We deliberately perturbed the following parameters:

  • pH of Buffer: ± 0.2 units.

  • Column Temperature: ± 5°C.

  • Flow Rate: ± 0.1 mL/min (Method A) / ± 0.05 mL/min (Method B).

  • Organic Modifier %: ± 2% absolute.

3. System Suitability Criteria (Pass/Fail):

  • Resolution (

    
    ):  Between Amoxycilloic Acid and Amoxicillin > 2.0.
    
  • Tailing Factor (

    
    ):  For Amoxycilloic Acid < 2.0.[2]
    
  • Retention Factor (

    
    ):  For Amoxycilloic Acid > 1.0 (Must not elute in void).
    
Diagram 2: Robustness Testing Workflow

Robustness_Workflow cluster_execution Execution Phase Start Start Robustness Study Define Define Critical Parameters (pH, Temp, Flow, %B) Start->Define Design Design of Experiment (DOE) Plackett-Burman Matrix Define->Design Prep Prepare Mobile Phases (High/Low Levels) Design->Prep Inject Inject System Suitability Mix (n=6) Prep->Inject Data Acquire Chromatograms Inject->Data Analyze Calculate Rs, Tf, k' Data->Analyze Decision Pass Criteria? Analyze->Decision Report Method Validated Decision->Report Yes Fail Method Optimization Required Decision->Fail No

Caption: Workflow for evaluating method robustness according to ICH Q2(R1) principles.

Part 4: Comparative Data & Analysis

The following data summarizes the impact of parameter variations on the Resolution (


)  between Amoxycilloic Acid and the parent peak.
Table 1: Robustness Data Summary
Parameter VariationMethod A (Standard C18) ResultMethod B (AQ-C18) ResultAnalysis
Control (Nominal)

,


,

Method B shows superior baseline separation.
pH - 0.2 units

(Improved)

(Stable)
Method A relies on suppression; lower pH helps.
pH + 0.2 units

(FAILED)

(Stable)
Critical Failure in Method A. At higher pH, carboxylic acids ionize, reducing retention.
Temp + 5°C


Both methods stable, though Method A loses retention.
Organic - 2% Peak Broadening (

)
Stable (

)
Method A suffers from "phase collapse" (dewetting) at low organic %.
Interpretation of Results

1. The pH Vulnerability of Method A: Method A utilizes a Phosphate buffer at pH 5.0. The pKa of the carboxylic acid group on the thiazolidine ring of Amoxycilloic acid is approximately 2.7. At pH 5.0, the molecule is already partially ionized. A slight drift to pH 5.2 increases ionization significantly, causing the molecule to become more polar and elute earlier, often merging with the solvent front or the preceding impurity.

  • Causality: Lack of buffering capacity relative to the analyte's pKa sensitivity.

2. The "Dewetting" Phenomenon: Method A requires very low organic content (5%) to retain the polar impurity. On a standard C18 column, the hydrophobic alkyl chains can fold onto themselves in highly aqueous environments, expelling the mobile phase from the pores. This leads to loss of surface area and retention time shifting. Method B utilizes a Polar-Embedded group (e.g., amide or carbamate) within the alkyl chain. This attracts water, keeping the pores "wet" and accessible, ensuring consistent interaction with the Amoxycilloic acid even in 100% aqueous conditions.

Part 5: Conclusion & Recommendations

For the quantification of Amoxycilloic Acid Sodium Salt, Method B (AQ-C18 UHPLC) is the superior choice for regulatory submissions and long-term stability studies.

Why Method B Wins:

  • Self-Validating Robustness: The method tolerates pH swings of ±0.2 without compromising resolution, unlike Method A which fails at pH 5.2.

  • Peak Shape: The use of Ammonium Formate improves peak symmetry (

    
    ) compared to the tailing observed in Phosphate systems.
    
  • MS Compatibility: Unlike the non-volatile Phosphate buffer in Method A, Method B is fully compatible with Mass Spectrometry, allowing for immediate structural confirmation of unknown degradants.

Recommendation: Laboratories currently using the pharmacopoeial Phosphate method should perform a risk assessment. If pH control is not strictly maintained within ±0.05 units, transition to a Polar-Embedded column chemistry is strongly advised to ensure data integrity.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM).Amoxicillin Sodium Monograph 0577. European Pharmacopoeia. (Referenced for standard impurity profile definitions).
  • Naginchand, D., et al. (2014). Development and Validation of Analytical Method for Simultaneous Estimation of Amoxicillin and Probenecid. Scholars Academic Journal of Pharmacy.[2] (Provides context on traditional phosphate buffer limitations).

  • Deshpande, A., et al. (2011). Degradation of Amoxicillin in Aqueous Solutions. International Journal of Pharmaceutical Sciences. (Cited for hydrolysis pathway mechanisms).[4]

Sources

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